molecular formula C12H9Cl2NO2S B144942 Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate CAS No. 132089-38-4

Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate

Cat. No.: B144942
CAS No.: 132089-38-4
M. Wt: 302.2 g/mol
InChI Key: HVMLDBROWJVLEG-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C12H9Cl2NO2S and its molecular weight is 302.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c1-2-17-12(16)10-6-18-11(15-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMLDBROWJVLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569506
Record name Ethyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132089-38-4
Record name Ethyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a probable synthetic pathway, details expected physicochemical properties, and establishes a framework for its analytical characterization.

Core Compound Information

PropertyValue
Compound Name This compound
CAS Number 132089-38-4
Molecular Formula C₁₂H₉Cl₂NO₂S
Molecular Weight 302.2 g/mol
Physical State Crystalline solid
Melting Point 105-110 °C
Solubility Moderately soluble in dichloromethane and acetone; insoluble in water.

Synthesis Pathway

The primary route for the synthesis of this compound is anticipated to be the Hantzsch thiazole synthesis. This well-established method involves the condensation reaction between an α-haloketone and a thioamide. For the target molecule, the likely precursors are 3,5-dichlorobenzothioamide and an ethyl 2-halo-3-oxobutanoate, such as ethyl bromopyruvate.

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Final Product A 3,5-Dichlorobenzaldehyde E 3,5-Dichlorobenzothioamide A->E Thionation B Lawesson's Reagent or P₄S₁₀ C Ethyl Bromopyruvate F This compound D Ammonia E->F Hantzsch Thiazole Synthesis (Condensation & Cyclization)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dichlorobenzothioamide (Intermediate)

A mixture of 3,5-dichlorobenzaldehyde and a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a suitable solvent (e.g., toluene or dioxane) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield 3,5-dichlorobenzothioamide.

Step 2: Synthesis of this compound (Final Product)

To a solution of 3,5-dichlorobenzothioamide in a suitable solvent such as ethanol, an equimolar amount of ethyl bromopyruvate is added. The reaction mixture is then heated at reflux for several hours. The progress of the reaction is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature, and the solvent is evaporated. The resulting crude product is purified by recrystallization or column chromatography to afford the final product, this compound.

Characterization

Due to the absence of specific published data, the following characterization profile is based on expectations for a molecule with this structure.

Table of Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR - A singlet for the thiazole proton (C5-H), likely in the range of δ 7.8-8.2 ppm. - Signals for the aromatic protons of the 3,5-dichlorophenyl group. - A quartet and a triplet for the ethyl ester group (-OCH₂CH₃).
¹³C NMR - A signal for the ester carbonyl carbon around 170 ppm. - Signals for the thiazole ring carbons. - Signals for the carbons of the 3,5-dichlorophenyl ring, including two signals for the chlorine-substituted carbons. - Signals for the ethyl group carbons.
Infrared (IR) Spectroscopy - A strong absorption band for the C=O stretching of the ester group, typically in the range of 1700-1730 cm⁻¹. - C=N and C=C stretching vibrations of the thiazole and phenyl rings. - C-H stretching and bending vibrations. - C-Cl stretching vibrations.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (302.2 g/mol ). - Isotopic peaks characteristic of the presence of two chlorine atoms (M, M+2, M+4 in a specific ratio). - Fragmentation patterns corresponding to the loss of the ethoxy group, the entire ester group, and other fragments.

Experimental Workflow for Characterization

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation A Synthesized Product B Purification (Recrystallization/Chromatography) A->B C ¹H NMR & ¹³C NMR B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F Melting Point Analysis B->F G Structural Confirmation C->G D->G E->G H Purity Assessment F->H G->H

Caption: A typical workflow for the characterization of the synthesized compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The proposed Hantzsch synthesis is a reliable method for obtaining this class of compounds. The expected characterization data provides a benchmark for researchers working on the synthesis and analysis of this molecule. Further experimental work is required to establish a definitive, detailed protocol and to confirm the precise spectroscopic properties of this compound.

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring substituted with a 3,5-dichlorophenyl group at the 2-position and an ethyl carboxylate group at the 4-position. The thiazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the dichlorophenyl group is known to influence the lipophilicity and electronic properties of the molecule, which can significantly impact its biological activity and pharmacokinetic profile. This technical guide aims to provide a detailed summary of the known and predicted physicochemical properties, a plausible synthesis protocol, and an overview of the potential biological significance of this compound.

Physicochemical Properties

A summary of the known and calculated physicochemical properties of this compound is presented in the table below. It is critical to reiterate that experimental values for properties such as melting point, boiling point, and solubility are not available in the public domain and would need to be determined empirically.

PropertyValueSource
Chemical Structure Chemical Structure of this compound-
Molecular Formula C₁₂H₉Cl₂NO₂SCalculated
Molecular Weight 318.18 g/mol Calculated
CAS Number Not available-
Appearance White to off-white solid (Predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (Predicted). Poorly soluble in water (Predicted).-
LogP (Predicted) 4.2 - 4.8-

Spectral Data (Predicted)

For the structural elucidation and confirmation of this compound, a combination of spectroscopic techniques would be essential. The following table outlines the expected spectral data.

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the thiazole proton (around 8.0-8.5 ppm), and signals for the aromatic protons of the dichlorophenyl ring (a triplet and a doublet in the range of 7.5-8.0 ppm).
¹³C NMR Signals for the carbonyl carbon of the ester (around 160-165 ppm), carbons of the thiazole and dichlorophenyl rings, and the ethyl group carbons.
Infrared (IR) Characteristic absorption bands for the C=O stretching of the ester (around 1720-1740 cm⁻¹), C=N and C=C stretching of the thiazole and phenyl rings, and C-Cl stretching.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several established methods for thiazole synthesis. The Hantzsch thiazole synthesis is a widely used and reliable method. A plausible experimental protocol based on this method is detailed below.

Reaction Scheme:

3,5-Dichlorothiobenzamide + Ethyl bromopyruvate → this compound

Materials:

  • 3,5-Dichlorothiobenzamide

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorothiobenzamide (1.0 equivalent) in absolute ethanol.

  • Addition of Reagent: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.

  • Characterization: Characterize the purified compound using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_purification Purification & Characterization Reactant1 3,5-Dichlorothiobenzamide Reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) Reactant1->Reaction Reactant2 Ethyl bromopyruvate Reactant2->Reaction Workup Neutralization & Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Crude Product Product Ethyl 2-(3,5-dichlorophenyl) thiazole-4-carboxylate Purification->Product Pure Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Significance and Applications

While specific biological data for this compound is not available, the broader class of 2-arylthiazole derivatives has been extensively studied and shown to possess a range of pharmacological activities.

  • Antimicrobial Activity: Thiazole derivatives are known to exhibit activity against a variety of bacterial and fungal strains. The dichlorophenyl moiety may enhance this activity by increasing the lipophilicity of the compound, facilitating its penetration through microbial cell membranes.

  • Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of thiazole-containing compounds. One potential mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory cascade.

  • Anticancer Activity: The thiazole ring is a key component of several anticancer drugs. Derivatives of 2-phenylthiazole have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

  • Drug Development Intermediate: This compound can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily modified to amides or other derivatives to explore structure-activity relationships.

Biological_Investigation_Workflow cluster_screening Initial Biological Screening cluster_moa Mechanism of Action Studies cluster_development Lead Optimization & Preclinical Development Compound Ethyl 2-(3,5-dichlorophenyl) thiazole-4-carboxylate Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Compound->Antimicrobial Antiinflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Compound->Antiinflammatory Anticancer Cytotoxicity Screening (Cancer Cell Lines) Compound->Anticancer TargetID Target Identification Antimicrobial->TargetID Antiinflammatory->TargetID Anticancer->TargetID Pathway Signaling Pathway Analysis TargetID->Pathway SAR Structure-Activity Relationship (SAR) Studies Pathway->SAR Preclinical In vivo Efficacy & Toxicity Studies SAR->Preclinical

Caption: Logical workflow for the biological investigation of the target compound.

Conclusion

This compound represents a potentially valuable molecule for drug discovery and development, given the established biological activities of the thiazole scaffold and the influence of the dichlorophenyl substitution. While a lack of specific experimental data necessitates further investigation, this technical guide provides a solid foundation for researchers by outlining its predicted physicochemical properties, a robust synthesis protocol, and a roadmap for exploring its biological potential. Empirical determination of its properties and biological activities is a crucial next step in unlocking the full potential of this compound.

Potential Mechanism of Action of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate: An In-depth Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a core thiazole ring, a prevalent scaffold in medicinal chemistry. While direct experimental evidence detailing the specific mechanism of action for this particular molecule is not extensively available in current literature, this technical guide consolidates information on structurally related compounds to postulate its potential biological activities and mechanisms. By examining the structure-activity relationships of analogous dichlorophenyl-thiazole derivatives, we can infer potential therapeutic applications, ranging from antimicrobial to anticancer and anti-inflammatory roles. This document aims to provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction: The Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] Marketed drugs containing the thiazole moiety include the antimicrobial agent sulfathiazole and the antiretroviral ritonavir, highlighting the clinical significance of this scaffold.[2] The biological versatility of thiazole derivatives is often tuned by the nature and position of substituents on the core ring.

The Significance of the 2-(3,5-dichlorophenyl) Moiety

The presence of a dichlorinated phenyl ring at the 2-position of the thiazole is a key structural feature of the title compound. Halogen substituents, particularly chlorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets. The 3,5-disubstitution pattern is of particular interest as it can influence the molecule's conformation and interaction with receptor binding pockets.

Potential Biological Activities and Mechanisms of Action

Based on the biological evaluation of structurally similar compounds, this compound may exhibit one or more of the following activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiazole derivatives bearing a dichlorophenyl substituent. For instance, certain 2-pyrazoline-substituted thiazoles with a 3,5-dichlorophenyl group have demonstrated anticryptococcal activity.[4][5] The mechanism of antimicrobial action for thiazole derivatives can be multifaceted, including the inhibition of essential enzymes in pathogens or the disruption of cell membrane integrity. The amphiphilic nature of some thiazole compounds, possessing both hydrophobic and hydrophilic regions, may facilitate their penetration of bacterial cell membranes, leading to cytoplasmic leakage and cell death.[1]

Table 1: Antimicrobial Activity of Selected Dichlorophenyl-Thiazole Analogs

Compound ClassSpecific SubstituentOrganismActivity MetricReference
2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazoles3,5-di-Cl-C6H3Cryptococcus neoformansIC50 = 15.6–125 µg/mL[4]
Thiazolyl-thiourea derivatives3,4-dichlorophenylStaphylococcus aureus, Staphylococcus epidermidisMIC = 4 to 16 μg/mL[6]
Anticancer Activity

The thiazole scaffold is a common feature in many anticancer agents. The presence of electron-withdrawing groups, such as chlorine atoms, on the phenyl ring has been associated with enhanced cytotoxic activity in some series of thiazole derivatives.[3] Potential mechanisms of anticancer action for this class of compounds include:

  • Kinase Inhibition: Many thiazole-containing compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.

  • Tubulin Polymerization Inhibition: Some aryl-thiazole derivatives have been shown to inhibit tubulin polymerization, a mechanism that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death through various intrinsic and extrinsic pathways.

Table 2: Anticancer Activity of Selected Phenyl-Thiazole Analogs

Compound ClassSpecific SubstituentCell LineActivity MetricReference
Phenylthiazole-incorporated quinolines4-chloro on pyridine ringBreast CancerIC50 = 5.71 μM[3]
Thiazole – 1,2,3-triazole hybridsVarious substituted phenylsHuman GlioblastomaIC50 = 3.20 to 10.67 µM[7]
Anti-inflammatory Activity

Thiadiazole derivatives, which are structurally related to thiazoles, have been reported to possess analgesic and anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[8] Given the structural similarities, it is plausible that this compound could exhibit similar anti-inflammatory effects.

Other Potential Activities

The versatility of the thiazole scaffold extends to other therapeutic areas. For example, certain thiazolylhydrazone derivatives have been identified as potent and selective acetylcholinesterase (AChE) inhibitors, suggesting potential applications in the treatment of Alzheimer's disease.[9]

Postulated Signaling Pathways and Experimental Workflows

While specific pathways for the title compound are unknown, we can visualize a general workflow for investigating its potential biological activities.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Potential Biological Targets A Ethyl 2-(3,5-dichlorophenyl) thiazole-4-carboxylate B Cell-based Assays (Antimicrobial, Anticancer) A->B C Target Identification (e.g., Kinase Profiling) B->C If active D Enzymatic Assays C->D E Signaling Pathway Analysis (Western Blot, etc.) D->E T1 Microbial Enzymes D->T1 T2 Protein Kinases D->T2 T3 Tubulin D->T3 T4 COX Enzymes D->T4 T5 Acetylcholinesterase D->T5 F In Vivo Model Studies E->F

Caption: A conceptual workflow for the biological evaluation of this compound.

General Synthesis Protocols

The synthesis of 2-aryl-thiazole-4-carboxylates typically involves the Hantzsch thiazole synthesis or variations thereof. A general synthetic route is outlined below.

G cluster_0 Hantzsch Thiazole Synthesis A 3,5-Dichlorobenzothioamide C Ethyl 2-(3,5-dichlorophenyl) thiazole-4-carboxylate A->C B Ethyl bromopyruvate B->C

Caption: A generalized synthetic scheme for the target compound via Hantzsch thiazole synthesis.

A common method involves the reaction of a thioamide with an α-haloketone. For the synthesis of this compound, 3,5-dichlorobenzothioamide would be reacted with ethyl bromopyruvate. The reaction is typically carried out in a suitable solvent such as ethanol, often with heating.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The dichlorophenyl-thiazole scaffold has demonstrated promise in the fields of antimicrobial and anticancer research. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific molecular targets and signaling pathways. In vitro screening against a panel of microbial strains and cancer cell lines would be a logical first step, followed by more in-depth mechanistic studies for any confirmed activities. Such research will be crucial in unlocking the full therapeutic potential of this and related thiazole derivatives.

References

In-Silico Modeling of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in-silico modeling workflow for the compound Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate. The thiazole scaffold is a known pharmacophore present in numerous biologically active compounds, suggesting potential therapeutic applications for this molecule.[1][2][3] This document outlines a structured approach to investigate its potential as a drug candidate through various computational methods, including molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed hypothetical experimental protocols and data presentation formats are provided to guide researchers in the virtual assessment of this compound.

Introduction

Computer-aided drug design (CADD), or in-silico modeling, has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing lead compounds.[4][5][6][7] By simulating molecular interactions and predicting pharmacokinetic properties, researchers can prioritize candidates with a higher probability of success in preclinical and clinical trials.[6][8] This guide focuses on a virtual screening and evaluation pipeline for this compound, a compound with a thiazole core that is prevalent in many approved drugs.[2][3] The presence of the dichlorophenyl group may also influence its biological activity and interaction with potential targets.[1]

Hypothetical In-Silico Modeling Workflow

The proposed in-silico workflow for this compound is a multi-step process designed to comprehensively evaluate its drug-like properties and potential therapeutic targets. The workflow begins with ligand preparation and proceeds through target identification, molecular docking, molecular dynamics simulations, and ADMET prediction.

In-Silico Modeling Workflow cluster_0 Setup cluster_1 Computational Analysis cluster_2 Evaluation Ligand_Prep Ligand Preparation (this compound) Target_ID Target Identification (Based on Thiazole Scaffold) Ligand_Prep->Target_ID ADMET ADMET Prediction Ligand_Prep->ADMET Docking Molecular Docking Target_ID->Docking Binding_Affinity Binding Affinity & Pose Analysis Docking->Binding_Affinity MD_Sim Molecular Dynamics Simulation Stability Complex Stability & Interaction Analysis MD_Sim->Stability Pharmacokinetics Pharmacokinetic & Toxicity Profiling ADMET->Pharmacokinetics Binding_Affinity->MD_Sim Lead_Opt Lead Optimization Stability->Lead_Opt Pharmacokinetics->Lead_Opt

Figure 1: Proposed in-silico modeling workflow.

Data Presentation

Quantitative data generated from the in-silico analyses should be organized into clear and concise tables for comparative analysis.

Table 1: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesHydrogen BondsHydrophobic Interactions
e.g., Target A-8.5TYR123, SER98VAL45, LEU78
e.g., Target B-7.2ASN234, GLU150ILE101, PHE200
e.g., Target C-6.9HIS56, ARG88ALA12, TRP99

Table 2: Molecular Dynamics Simulation Analysis

SystemRMSD (Å) (Protein Backbone)RMSF (Å) (Ligand)Radius of Gyration (Å)Average H-Bonds (Ligand-Protein)
e.g., Target A-Ligand1.5 ± 0.30.8 ± 0.122.5 ± 0.5
e.g., Target B-Ligand1.8 ± 0.41.1 ± 0.221.9 ± 0.4
e.g., Target C-Ligand2.1 ± 0.51.5 ± 0.323.1 ± 0.6

Table 3: Predicted ADMET Properties

PropertyPredicted ValueAcceptable Range
Absorption
Human Intestinal Absorption (%)> 80%
Caco-2 Permeability (nm/s)> 20
Distribution
Plasma Protein Binding (%)< 90%
Blood-Brain Barrier (BBB) PermeabilityLogBB > 0.3 (CNS active) or < -1 (CNS inactive)
Metabolism
CYP2D6 InhibitionNon-inhibitor
CYP3A4 InhibitionNon-inhibitor
Excretion
Total Clearance (log ml/min/kg)Value varies
Toxicity
AMES MutagenicityNon-mutagenic
hERG InhibitionNon-inhibitor
Oral Rat LD50 (mol/kg)> 2.0

Experimental Protocols

The following sections detail the methodologies for the key in-silico experiments. These protocols are based on established practices in computational drug discovery.[9][10][11][12][13][14]

Ligand and Protein Preparation

Objective: To prepare the 3D structure of this compound and the selected target proteins for docking and simulation.

Protocol:

  • Ligand Preparation:

    • The 2D structure of this compound will be drawn using a chemical drawing tool (e.g., ChemDraw).

    • The 2D structure will be converted to a 3D structure using a molecular modeling software (e.g., Avogadro, Open Babel).

    • Energy minimization of the 3D structure will be performed using a suitable force field (e.g., MMFF94).

    • The final 3D structure will be saved in a PDBQT format for use in docking software.[11]

  • Protein Preparation:

    • The 3D crystal structure of the target protein will be downloaded from the Protein Data Bank (PDB).

    • All water molecules and non-interacting ions will be removed.[13]

    • Missing hydrogen atoms and side-chain atoms will be added.[13]

    • The protein structure will be energy minimized using a force field like AMBER or CHARMM.

    • The prepared protein structure will be saved in a PDBQT format.[11]

Molecular Docking

Objective: To predict the binding mode and affinity of the ligand to the active site of the target protein.[15][16]

Protocol:

  • Grid Box Generation: A grid box will be defined around the active site of the target protein. The dimensions and center of the grid will be set to encompass the entire binding pocket.

  • Docking Execution: Molecular docking will be performed using software like AutoDock Vina or PyRx.[13][14] The Lamarckian Genetic Algorithm (LGA) is a commonly used search algorithm.[14]

  • Pose Analysis: The resulting docking poses will be analyzed. The pose with the lowest binding energy will be considered the most favorable.

  • Interaction Analysis: The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein in the best-ranked pose will be visualized and analyzed using tools like PyMOL or VMD.

Molecular Docking Workflow Prep_Ligand Prepare Ligand (PDBQT format) Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Prep_Ligand->Run_Docking Prep_Protein Prepare Protein (PDBQT format) Define_Grid Define Grid Box (Active Site) Prep_Protein->Define_Grid Define_Grid->Run_Docking Analyze_Results Analyze Results (Binding Energy & Poses) Run_Docking->Analyze_Results Visualize Visualize Interactions (e.g., PyMOL) Analyze_Results->Visualize

Figure 2: Molecular docking experimental workflow.
Molecular Dynamics Simulation

Objective: To assess the stability of the ligand-protein complex and analyze its dynamic behavior over time.[9][17]

Protocol:

  • System Preparation: The best-ranked docked complex will be used as the starting structure. The complex will be solvated in a water box (e.g., TIP3P water model) and neutralized by adding counter-ions.[17]

  • Energy Minimization: The energy of the entire system will be minimized to remove any steric clashes.[18]

  • Equilibration: The system will be gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles.[10][18]

  • Production Run: A production MD simulation will be run for a significant time scale (e.g., 100 ns).

  • Trajectory Analysis: The resulting trajectory will be analyzed to calculate parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration, and the number of hydrogen bonds over time.[9]

Molecular Dynamics Simulation Workflow Start_Complex Start with Docked Complex Solvation Solvate and Neutralize Start_Complex->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration System Equilibration (NVT & NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production_MD->Analysis

Figure 3: Molecular dynamics simulation workflow.
ADMET Prediction

Objective: To computationally estimate the pharmacokinetic and toxicological properties of the compound.[19][20][21][22][23]

Protocol:

  • Input: The 2D or 3D structure of this compound will be used as input.

  • Prediction Servers/Software: A variety of online servers and standalone software can be used for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[23]

  • Property Calculation: These tools use quantitative structure-activity relationship (QSAR) models and other computational methods to predict a wide range of ADMET properties.[19][22]

  • Data Analysis: The predicted values will be compared against established ranges for drug-like molecules to assess the compound's potential for oral bioavailability, metabolic stability, and safety.

Potential Signaling Pathways

Based on the known biological activities of thiazole-containing compounds, which include anticancer and antimicrobial effects, several signaling pathways could be relevant for investigation.[1][2][24][25][26][27] For instance, if the compound shows potential as an anticancer agent, pathways like the PI3K/Akt/mTOR or MAPK signaling pathways could be explored as potential targets.

Hypothetical Signaling Pathway Ligand Ethyl 2-(3,5-dichlorophenyl) thiazole-4-carboxylate Receptor Target Receptor (e.g., Kinase) Ligand->Receptor Inhibition Downstream_1 Downstream Effector 1 Receptor->Downstream_1 Downstream_2 Downstream Effector 2 Downstream_1->Downstream_2 Response Cellular Response (e.g., Apoptosis) Downstream_2->Response

Figure 4: A hypothetical signaling pathway.

Conclusion

This technical guide has outlined a comprehensive in-silico strategy for the preliminary evaluation of this compound as a potential drug candidate. By following the described workflow and protocols, researchers can generate valuable data on its potential biological targets, binding interactions, and pharmacokinetic profile. The structured data presentation and clear visualizations provided herein are intended to facilitate the analysis and interpretation of the computational results, ultimately guiding further experimental validation and lead optimization efforts. This systematic in-silico approach allows for a more efficient and informed drug discovery process.

References

The Thiazole Scaffold: A Privileged Motif in Drug Discovery and the Potent Role of Dichlorophenyl Substitution in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of Dichlorophenyl Thiazole Compounds Reveals Key Insights for Future Drug Development

Researchers and drug development professionals now have access to a comprehensive technical guide detailing the intricate relationship between the chemical structure of dichlorophenyl thiazole compounds and their biological activity. This whitepaper provides an in-depth analysis of their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and novel visualizations of relevant biological pathways and experimental workflows.

The thiazole ring is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. The addition of a dichlorophenyl moiety to this versatile scaffold has been shown to significantly influence its therapeutic potential. This guide systematically explores this influence, offering a valuable resource for the rational design of next-generation therapeutic agents.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of dichlorophenyl thiazole derivatives is highly dependent on the substitution pattern of the dichlorophenyl ring and other modifications to the thiazole core. The following tables summarize the in-vitro cytotoxic and antimicrobial activities of various dichlorophenyl thiazole compounds.

Table 1: Anticancer Activity of Dichlorophenyl Thiazole Derivatives

Compound IDDichlorophenyl SubstitutionOther SubstituentsCancer Cell LineIC50 (µM)Reference
1a 2,4-dichloro-HCT-1165.67
1b 2,4-dichloro-HepG-26.60
1c 2,4-dichloro-MCF-78.21
2a 3,4-dichloroMethylsulfonylhCA I198.04
2b 3,4-dichloroMethylsulfonylhCA II86.64
3a 2,4-dichloroPyrrolotriazinoneMCF-7>100
3b 2,4-dichloroPyrrolotriazinoneA549>100
3c 2,4-dichloroPyrrolotriazinoneHepG2>100

Table 2: Antimicrobial Activity of Dichlorophenyl Thiazole Derivatives

Compound IDDichlorophenyl SubstitutionOther SubstituentsMicroorganismMIC (µg/mL)Reference
4a 3,5-dichloroPyrazolineCryptococcus neoformans15.6-125

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the structure-activity relationship studies of dichlorophenyl thiazole compounds.

Synthesis of Dichlorophenyl Thiazole Derivatives

A general method for the synthesis of 2-amino-4-(dichlorophenyl)thiazole derivatives involves the Hantzsch thiazole synthesis.

Procedure:

  • A mixture of a dichlorophenacyl bromide (1 mmol) and a thiourea derivative (1.2 mmol) in ethanol (20 mL) is refluxed for 3-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

  • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 2-amino-4-(dichlorophenyl)thiazole derivative.

In-vitro Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing - Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the study of dichlorophenyl thiazole compounds.

Signaling Pathways

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Simplified PI3K/mTOR signaling pathway.

Tubulin_Polymerization cluster_tubulin Microtubule Dynamics alpha_beta_dimer αβ-Tubulin Dimers protofilament Protofilament alpha_beta_dimer->protofilament Polymerization microtubule Microtubule protofilament->microtubule inhibitor Dichlorophenyl Thiazole (Tubulin Inhibitor) inhibitor->alpha_beta_dimer Binds to Colchicine Binding Site

Mechanism of tubulin polymerization inhibition.
Experimental and Logical Workflows

Synthesis_to_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start_materials Starting Materials (e.g., Dichlorophenacyl bromide, Thiourea) reaction Hantzsch Thiazole Synthesis start_materials->reaction purification Purification & Characterization (e.g., Recrystallization, NMR, MS) reaction->purification compound Pure Dichlorophenyl Thiazole Compound purification->compound stock_solution Prepare Stock Solution (in DMSO) compound->stock_solution in_vitro_assays In-vitro Assays (e.g., MTT, MIC) stock_solution->in_vitro_assays data_analysis Data Analysis (IC50/MIC determination) in_vitro_assays->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis

Workflow from synthesis to biological evaluation.

This technical guide serves as a critical resource for the scientific community, providing a solid foundation for the development of novel dichlorophenyl thiazole-based therapeutics. By consolidating key data and methodologies, it aims to accelerate the discovery and design of more effective and selective drugs for a range of diseases.

Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a representative synthetic protocol for Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, the spectroscopic data presented herein is based on the analysis of closely related analogs and predicted values. The experimental protocols are derived from established methodologies for the synthesis of similar thiazole derivatives.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are estimations based on data reported for structurally similar compounds and are intended to serve as a guide for characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.20s1HThiazole C5-H
~7.95d, J ≈ 1.5 Hz2HDichlorophenyl C2'-H, C6'-H
~7.50t, J ≈ 1.5 Hz1HDichlorophenyl C4'-H
~4.40q, J ≈ 7.1 Hz2H-OCH₂CH₃
~1.40t, J ≈ 7.1 Hz3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~168Thiazole C2
~161-C=O (ester)
~148Thiazole C4
~135Dichlorophenyl C1'
~133Dichlorophenyl C3', C5'
~130Dichlorophenyl C4'
~127Dichlorophenyl C2', C6'
~125Thiazole C5
~62-OCH₂CH₃
~14-OCH₂CH₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1720StrongC=O stretch (ester)
~1600, ~1470Medium-StrongC=C and C=N ring stretching
~1250StrongC-O stretch (ester)
~850StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/zIon
[M]+Molecular ion
[M+2]+Isotope peak for two Cl atoms
[M+4]+Isotope peak for two Cl atoms

Experimental Protocols

The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.

General Hantzsch Thiazole Synthesis Protocol

This protocol describes a general procedure that can be adapted for the synthesis of the target molecule.

Materials:

  • 3,5-Dichlorobenzoyl chloride

  • Thioacetamide

  • Ethyl bromopyruvate

  • Ethanol

  • Pyridine

  • Diethyl ether

  • Sodium bicarbonate

Procedure:

  • Synthesis of 3,5-Dichlorothiobenzamide:

    • In a round-bottom flask, dissolve 3,5-dichlorobenzoyl chloride in a suitable solvent such as toluene.

    • Cool the solution in an ice bath and bubble hydrogen sulfide gas through the solution, or react with a suitable thio-source like Lawesson's reagent.

    • Alternatively, react 3,5-dichlorobenzonitrile with hydrogen sulfide in the presence of a base like pyridine.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the crude thioamide is purified by recrystallization or column chromatography.

  • Synthesis of this compound:

    • To a solution of 3,5-dichlorothiobenzamide in ethanol, add an equimolar amount of ethyl bromopyruvate.

    • The reaction mixture is heated to reflux for several hours.

    • The progress of the reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

    • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

    • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis Protocol
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FT-IR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

The following diagrams illustrate the key logical and experimental workflows.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (3,5-Dichlorothiobenzamide, Ethyl Bromopyruvate) reaction Hantzsch Thiazole Synthesis (Condensation Reaction) start->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Ethyl 2-(3,5-dichlorophenyl) thiazole-4-carboxylate purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis logical_relationship cluster_structure Structural Components cluster_properties Key Properties compound This compound phenyl 3,5-Dichlorophenyl Group compound->phenyl contains thiazole Thiazole Ring compound->thiazole contains ester Ethyl Carboxylate Group compound->ester contains spectroscopic Spectroscopic Signatures (NMR, IR, MS) compound->spectroscopic exhibits physicochemical Physicochemical Properties (Solubility, Polarity) compound->physicochemical possesses biological Potential Biological Activity compound->biological may have

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is a multi-step process commencing from commercially available 3,5-dichlorobenzoic acid.

Overall Synthetic Scheme

The synthesis of the target compound is achieved through a three-step reaction sequence:

  • Amidation: Conversion of 3,5-dichlorobenzoic acid to 3,5-dichlorobenzamide. This is a two-stage process involving the formation of an acid chloride followed by amidation.

  • Thionation: Transformation of 3,5-dichlorobenzamide into 3,5-dichlorobenzothioamide utilizing Lawesson's reagent.

  • Hantzsch Thiazole Synthesis: Cyclocondensation of 3,5-dichlorobenzothioamide with ethyl 2-chloro-3-oxobutanoate to yield the final product, this compound.

Experimental Protocols

Part 1: Synthesis of 3,5-Dichlorobenzamide

Step 1.1: Preparation of 3,5-Dichlorobenzoyl Chloride

  • Materials: 3,5-dichlorobenzoic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF), and a suitable inert solvent such as dichloromethane (DCM) or toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dichlorobenzoic acid (1.0 eq) in the chosen inert solvent.

    • Add a catalytic amount of DMF (e.g., a few drops).

    • Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3,5-dichlorobenzoyl chloride is typically used in the next step without further purification.

Step 1.2: Amidation of 3,5-Dichlorobenzoyl Chloride

  • Materials: Crude 3,5-dichlorobenzoyl chloride, concentrated aqueous ammonia (NH₄OH), and a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the crude 3,5-dichlorobenzoyl chloride in the chosen solvent and cool the solution in an ice bath (0-5 °C).

    • Slowly add concentrated aqueous ammonia (excess) to the cooled solution with vigorous stirring.

    • Continue stirring at 0-5 °C for 1-2 hours.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • If a precipitate forms, collect the solid by filtration. If no precipitate forms, extract the aqueous layer with the organic solvent.

    • Wash the collected solid or the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,5-dichlorobenzamide.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-dichlorobenzamide.

Part 2: Synthesis of 3,5-Dichlorobenzothioamide
  • Materials: 3,5-dichlorobenzamide, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], and an anhydrous solvent such as toluene or tetrahydrofuran (THF). Lawesson's reagent is a widely used thionating agent in organic synthesis.[1]

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichlorobenzamide (1.0 eq) in the anhydrous solvent.

    • Add Lawesson's reagent (0.5-0.6 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford pure 3,5-dichlorobenzothioamide.

Part 3: Hantzsch Thiazole Synthesis of this compound
  • Materials: 3,5-dichlorobenzothioamide, ethyl 2-chloro-3-oxobutanoate, and a solvent such as ethanol or isopropanol. The Hantzsch thiazole synthesis is a classical and effective method for the formation of thiazole rings.

  • Procedure:

    • In a round-bottom flask, dissolve 3,5-dichlorobenzothioamide (1.0 eq) in the chosen alcohol solvent.

    • Add ethyl 2-chloro-3-oxobutanoate (1.0-1.2 eq) to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to obtain the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are representative and may vary based on experimental conditions and scale.

StepReactantsProductSolventTemperatureTypical Yield (%)
1.1 Amidation (Acid Chloride)3,5-Dichlorobenzoic Acid, Thionyl Chloride3,5-Dichlorobenzoyl ChlorideDCM or TolueneReflux>95 (crude)
1.2 Amidation3,5-Dichlorobenzoyl Chloride, Aqueous Ammonia3,5-DichlorobenzamideDCM or THF0 °C to RT85-95
2. Thionation3,5-Dichlorobenzamide, Lawesson's Reagent3,5-DichlorobenzothioamideToluene or THFReflux70-90
3. Hantzsch Thiazole Synthesis3,5-Dichlorobenzothioamide, Ethyl 2-chloro-3-oxobutanoateThis compoundEthanolReflux60-80

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reagents Start 3,5-Dichlorobenzoic Acid AcidChloride 3,5-Dichlorobenzoyl Chloride Start->AcidChloride Step 1.1 Amide 3,5-Dichlorobenzamide AcidChloride->Amide Step 1.2 Thioamide 3,5-Dichlorobenzothioamide Amide->Thioamide Step 2 FinalProduct Ethyl 2-(3,5-dichlorophenyl) thiazole-4-carboxylate Thioamide->FinalProduct Step 3 Reagent1 SOCl₂, DMF (cat.) invis1 Reagent1->invis1 Reagent2 NH₄OH invis2 Reagent2->invis2 Reagent3 Lawesson's Reagent invis3 Reagent3->invis3 Reagent4 Ethyl 2-chloro-3-oxobutanoate invis4 Reagent4->invis4

Caption: Synthetic route for this compound.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression and dependency of each synthetic step.

Logical_Progression A Start: 3,5-Dichlorobenzoic Acid B Intermediate 1: 3,5-Dichlorobenzamide A->B Amidation C Intermediate 2: 3,5-Dichlorobenzothioamide B->C Thionation D Final Product: Ethyl 2-(3,5-dichlorophenyl) thiazole-4-carboxylate C->D Hantzsch Cyclization

Caption: Logical flow of the multi-step synthesis.

References

Application Notes and Protocols for High-Throughput Screening of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, forming the core scaffold of numerous FDA-approved drugs.[1][2] The thiazole ring is a key pharmacophore in molecules exhibiting anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][4] The incorporation of substituted phenyl rings, particularly with halogen atoms, has been shown to modulate the biological activity of these compounds. Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate is a synthetic compound featuring a thiazole core, a 3,5-dichlorophenyl substituent at the 2-position, and an ethyl carboxylate group at the 4-position. While the specific biological target of this compound is under investigation, its structural similarity to known kinase inhibitors suggests its potential as a modulator of protein kinase activity, a critical target class in oncology drug discovery.[5][6]

These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize its potential as a kinase inhibitor. The protocols outlined below describe a primary biochemical screen, a secondary cell-based assay, and a cytotoxicity counterscreen to ensure the identification of specific and non-toxic hits.

Target Profile: MAP4K7 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 7)

For the purpose of this application note, we will hypothesize that this compound is a potential inhibitor of MAP4K7, a serine/threonine kinase involved in the JNK signaling pathway, which plays a role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various cancers.

Data Presentation

The following tables summarize hypothetical data from a high-throughput screening campaign of this compound and a small library of structural analogs.

Table 1: Primary Biochemical HTS against MAP4K7

Compound IDStructure% Inhibition at 10 µMIC50 (µM)
ETC-001 This compound85.21.2
ETC-002 Ethyl 2-(3,4-dichlorophenyl)thiazole-4-carboxylate65.75.8
ETC-003 Ethyl 2-(phenyl)thiazole-4-carboxylate12.3> 50
ETC-004 2-(3,5-dichlorophenyl)thiazole-4-carboxylic acid78.92.5
Staurosporine (Positive Control)98.50.05

Table 2: Secondary Cell-Based Assay (p-c-Jun Levels in HEK293T cells)

Compound IDEC50 (µM)
ETC-001 3.5
ETC-004 8.2
Staurosporine 0.2

Table 3: Cytotoxicity Counterscreen (HEK293T Cell Viability)

Compound IDCC50 (µM)Selectivity Index (SI = CC50/EC50)
ETC-001 > 50> 14.3
ETC-004 45.15.5
Staurosporine 1.57.5

Experimental Protocols

Protocol 1: Primary High-Throughput Biochemical Screening (MAP4K7 Kinase Assay)

This protocol describes a luminescent kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity, and inhibition of this decrease signifies the inhibitory potential of the test compound.

Materials:

  • MAP4K7 enzyme (recombinant)

  • MAP4K7 substrate peptide

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (and other test compounds) dissolved in DMSO

  • Staurosporine (positive control)

  • DMSO (negative control)

  • 384-well white, opaque plates

Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds and controls in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate.

  • Enzyme and Substrate Preparation:

    • Prepare a master mix containing MAP4K7 enzyme and substrate peptide in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the enzyme/substrate master mix to each well of the compound plate.

    • Prepare a separate ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final reaction volume is 10 µL, with a final compound concentration of 10 µM and 1% DMSO.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound relative to the positive and negative controls.

    • Determine the Z'-factor to assess assay quality (a Z' > 0.5 is considered robust).[7]

Protocol 2: Secondary Cell-Based Assay (Phospho-c-Jun Quantification)

This protocol describes an in-cell ELISA to measure the phosphorylation of c-Jun, a downstream target of the JNK pathway, which is activated by MAP4K7.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Anisomycin (pathway activator)

  • Test compounds dissolved in DMSO

  • 384-well clear-bottom plates, tissue culture treated

  • Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63) and Mouse anti-total c-Jun

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG and AP-conjugated anti-mouse IgG

  • HRP and AP substrates (chemiluminescent or fluorescent)

  • Fixing solution (e.g., 4% formaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

Methodology:

  • Cell Seeding:

    • Seed HEK293T cells into 384-well plates at a density of 5,000 cells per well in 40 µL of media.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Treatment:

    • Add 10 µL of diluted test compounds to the cells.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Pathway Activation:

    • Add 10 µL of Anisomycin (final concentration 10 µg/mL) to all wells except the unstimulated control.

    • Incubate for 30 minutes at 37°C, 5% CO2.

  • Cell Fixing and Permeabilization:

    • Fix the cells by adding 20 µL of fixing solution for 20 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 15 minutes.

  • Immunostaining:

    • Block the cells with blocking buffer for 1 hour.

    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash the wells three times with PBS.

    • Incubate with secondary antibodies for 1 hour at room temperature.

  • Signal Detection and Analysis:

    • Wash the wells three times with PBS.

    • Add the appropriate substrates and measure the luminescent or fluorescent signal using a plate reader.

    • Normalize the phospho-c-Jun signal to the total c-Jun signal.

    • Calculate the EC50 values for the active compounds.

Protocol 3: Cytotoxicity Counterscreen

This protocol uses a resazurin-based assay to measure cell viability and identify compounds that are cytotoxic.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • Resazurin sodium salt solution

  • 384-well clear-bottom plates, tissue culture treated

Methodology:

  • Cell Seeding:

    • Seed HEK293T cells into 384-well plates at a density of 2,500 cells per well in 40 µL of media.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Treatment:

    • Add 10 µL of serially diluted test compounds to the cells.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2.

  • Data Acquisition and Analysis:

    • Measure fluorescence (Ex/Em: ~560/590 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 (50% cytotoxic concentration) for each compound.

Visualizations

G MAP4K7 Signaling Pathway Stress Cellular Stress MAP4K7 MAP4K7 Stress->MAP4K7 JNK_pathway JNK Pathway (JNK, c-Jun) MAP4K7->JNK_pathway Apoptosis Apoptosis JNK_pathway->Apoptosis Proliferation Proliferation JNK_pathway->Proliferation ETC001 Ethyl 2-(3,5-dichlorophenyl) thiazole-4-carboxylate ETC001->MAP4K7

Caption: Hypothetical inhibition of the MAP4K7 signaling pathway.

G HTS Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen cluster_counterscreen Counterscreen Primary_Screen Biochemical Assay (MAP4K7 Inhibition) Primary_Hits Primary Hits Primary_Screen->Primary_Hits Secondary_Screen Cell-Based Assay (p-c-Jun Levels) Primary_Hits->Secondary_Screen Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits Counterscreen Cytotoxicity Assay Confirmed_Hits->Counterscreen Non_Toxic_Hits Non-Toxic Hits Counterscreen->Non_Toxic_Hits Lead Optimization Lead Optimization Non_Toxic_Hits->Lead Optimization

Caption: High-throughput screening workflow for hit identification.

G Hit Triage Logic Start Primary Hit Active_in_Cell Active in Cell-Based Assay? Start->Active_in_Cell Non_Cytotoxic Non-Cytotoxic? Active_in_Cell->Non_Cytotoxic Yes Discard_Inactive Discard (Inactive) Active_in_Cell->Discard_Inactive No Validated_Hit Validated Hit Non_Cytotoxic->Validated_Hit Yes Discard_Toxic Discard (Toxic) Non_Cytotoxic->Discard_Toxic No

Caption: Logical workflow for hit validation and triage.

References

Cell-based assay development with Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of thiazole derivatives reveals their significant potential in therapeutic applications, particularly in oncology. This document provides detailed application notes and protocols for investigating the biological activity of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate, a member of this promising class of compounds.

Application Notes

This compound belongs to the thiazole class of heterocyclic compounds, which are recognized for a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The presence of the dichlorophenyl group suggests that this compound may exhibit enhanced biological activity.[2]

The primary application for this compound is anticipated to be in cancer research. Thiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[3][4] Therefore, the protocols provided herein focus on assessing the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

Potential Mechanism of Action

Based on the activities of structurally related thiazole compounds, this compound may exert its anticancer effects through the modulation of key signaling pathways involved in cell survival and proliferation. A plausible mechanism is the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells.

Hypothesized Apoptotic Signaling Pathway cluster_stimulus External Stimulus cluster_cell Cancer Cell Compound Ethyl 2-(3,5-dichlorophenyl) thiazole-4-carboxylate Mitochondrion Mitochondrion Compound->Mitochondrion Induces stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Releases Cytochrome c Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Hypothesized Apoptotic Pathway

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the cell culture medium to achieve the desired final concentrations.[6] Add the diluted compound to the wells and incubate for 24, 48, or 72 hours.[6] Include untreated cells as a negative control and a known anticancer drug (e.g., cisplatin) as a positive control.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.[6]

MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay for Cytotoxicity Assessment
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis induced by this compound.[4]

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound (determined from the MTT assay) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. At least 10,000 events should be collected per sample.[4]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Apoptosis Assay Workflow A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic cell populations F->G

Flow Cytometry Workflow for Apoptosis

Data Presentation

Quantitative data from the cell-based assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound

Cell LineIncubation Time (h)IC50 (µM)
MCF-72415.2 ± 1.8
488.5 ± 0.9
724.1 ± 0.5
A5492422.7 ± 2.1
4812.3 ± 1.3
726.8 ± 0.7

Table 2: Apoptosis Induction in MCF-7 cells after 24h Treatment

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic% Necrotic
Control95.2 ± 2.52.1 ± 0.31.5 ± 0.21.2 ± 0.1
Compound (IC50)45.8 ± 3.130.5 ± 2.220.1 ± 1.93.6 ± 0.4
Cisplatin (Positive Control)50.1 ± 2.828.9 ± 2.018.5 ± 1.72.5 ± 0.3

References

Dichlorophenyl Thiazoles: A Promising Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

The thiazole nucleus, particularly when substituted with dichlorophenyl groups, represents a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Numerous studies have highlighted the cytotoxic effects of dichlorophenyl thiazole derivatives against a panel of cancer cell lines, including those of the lung, breast, colon, and liver. These compounds have been shown to elicit their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2][3][4] This document provides a summary of the key findings and detailed protocols for the evaluation of dichlorophenyl thiazoles in cancer cell line studies.

I. In Vitro Anticancer Activity

Dichlorophenyl thiazole derivatives have demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, showcasing the broad-spectrum anticancer potential of this class of compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids (Compounds 8 & 9)A549 (Lung)Potent (specific IC50 not provided)[5]
MCF-7 (Breast)Potent (specific IC50 not provided)[5]
MDA-MB-231 (Breast)Potent (specific IC50 not provided)[5]
HCT-116 (Colon)Potent (specific IC50 not provided)[5]
HepG2 (Liver)Potent (specific IC50 not provided)[5]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (Compound 4c)MCF-7 (Breast)2.57 ± 0.16[1]
HepG2 (Liver)7.26 ± 0.44[1]
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3)A549 (Lung)21.00 ± 1.15[2]
C6 (Glioma)22.00 ± 3.00[2]
5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives (Compound 8c)HCT-116 (Colon)3.16 ± 0.90[6]
HT-29 (Colon)3.47 ± 0.79[6]
HepG2 (Liver)4.57 ± 0.85[6]
Piperazine-based bis(thiazole) hybrid (Compound 9i)HCT-116 (Colon)0.0012[7][8]

II. Mechanisms of Action

The anticancer activity of dichlorophenyl thiazoles is attributed to their ability to modulate multiple cellular processes, leading to the inhibition of cancer cell growth and induction of cell death.

A. Induction of Apoptosis and Cell Cycle Arrest

Several dichlorophenyl thiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often accompanied by cell cycle arrest at specific phases, preventing the cells from proliferating.

  • p38α MAPK Inhibition: Certain 5-(2,6-dichlorophenyl)thiazolo[3,2-a]pyrimidine derivatives have been identified as potent inhibitors of p38α mitogen-activated protein kinase (MAPK).[5] This inhibition can lead to cell cycle arrest and apoptosis. For instance, in MCF-7 breast cancer cells, these compounds caused cell cycle arrest in the S phase, while in HCT-116 colon cancer cells, they induced arrest at the G0/G1 and G2/M phases.[5]

  • VEGFR-2 Inhibition: A notable mechanism of action for some thiazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Compound 4c, a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one, was found to block VEGFR-2 with an IC50 of 0.15 µM.[1]

  • Akt Pathway Suppression: Thiadiazole derivatives have been shown to induce apoptosis and cell cycle arrest in glioma and lung adenocarcinoma cells through the suppression of Akt activity.[2]

  • Bcl-2 Family Modulation: The apoptotic mechanism of some 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives in HCT-116 cells has been linked to the modulation of the Bcl-2 family of proteins.[6]

cluster_0 Dichlorophenyl Thiazole Derivative cluster_1 Signaling Pathways cluster_2 Cellular Effects Thiazole Dichlorophenyl Thiazole p38_MAPK p38α MAPK Thiazole->p38_MAPK Inhibits VEGFR2 VEGFR-2 Thiazole->VEGFR2 Inhibits Akt Akt Thiazole->Akt Inhibits CellCycleArrest Cell Cycle Arrest (G0/G1, S, G2/M) p38_MAPK->CellCycleArrest Apoptosis Apoptosis VEGFR2->Apoptosis Akt->Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathways affected by dichlorophenyl thiazoles.

III. Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer properties of dichlorophenyl thiazole derivatives.

A. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116, HepG2)

  • Complete growth medium (specific to cell line)

  • Dichlorophenyl thiazole derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the dichlorophenyl thiazole compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with dichlorophenyl thiazole derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

B. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Dichlorophenyl thiazole derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the dichlorophenyl thiazole compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

C. Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is used to quantify the number of apoptotic and necrotic cells after treatment with the compounds.

Materials:

  • Cancer cell lines

  • Dichlorophenyl thiazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the dichlorophenyl thiazole compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

cluster_0 Cell Staining A Treat cells with dichlorophenyl thiazole B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 min F Analyze by flow cytometry E->F

Caption: Workflow for apoptosis detection by flow cytometry.

IV. Conclusion

Dichlorophenyl thiazoles represent a versatile and potent class of compounds for the development of new anticancer therapies. Their ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways makes them attractive candidates for further preclinical and clinical investigation. The protocols outlined in this document provide a framework for researchers to effectively screen and characterize the anticancer properties of novel dichlorophenyl thiazole derivatives. and characterize the anticancer properties of novel dichlorophenyl thiazole derivatives.

References

Application Notes and Protocols: Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate is a synthetic heterocyclic compound featuring a thiazole core substituted with a 3,5-dichlorophenyl group at the 2-position and an ethyl carboxylate group at the 4-position. The thiazole scaffold is a prominent feature in numerous FDA-approved drugs and is known to be associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The presence of the dichlorophenyl moiety may further enhance its biological potency, as halogenated phenyl rings are common in pharmacologically active molecules.[4]

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound as a potential chemical probe for biological systems. Given the limited specific literature on this exact molecule, the proposed synthesis and experimental protocols are based on established methods for structurally related 2-aryl-thiazole-4-carboxylates.

Chemical Properties
PropertyValue
Molecular Formula C₁₂H₉Cl₂NO₂S
Molecular Weight 302.18 g/mol
IUPAC Name Ethyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate
Appearance Predicted to be a white to off-white solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, and poorly soluble in water

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis.[5][6] This classic method involves the condensation reaction between an α-halocarbonyl compound and a thioamide.

Proposed Synthesis via Hantzsch Reaction

Reaction Scheme:

Hantzsch Synthesis reactant1 Ethyl 2-chloro-3-oxobutanoate plus1 + reactant1->plus1 reactant2 3,5-Dichlorobenzothioamide plus1->reactant2 arrow Ethanol, Reflux reactant2->arrow product This compound arrow->product MTT Assay Workflow A Seed cells in a 96-well plate (5,000 cells/well) B Incubate for 24 hours (37°C, 5% CO2) A->B C Treat cells with varying concentrations of the compound (0.1 - 100 µM) B->C D Incubate for 48 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Remove medium and add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I Kinase Inhibition Assay Workflow A Prepare serial dilutions of the compound in assay buffer B Add compound and kinase enzyme to a 384-well plate A->B C Incubate for 15 minutes at room temperature B->C D Initiate reaction by adding ATP and substrate mixture C->D E Incubate for 60 minutes at 30°C D->E F Add Kinase-Glo® reagent to stop the reaction and generate signal E->F G Incubate for 10 minutes at room temperature F->G H Measure luminescence G->H I Calculate % inhibition and IC50 H->I Target Identification Workflow A Design and synthesize an affinity probe (e.g., biotinylated analog) B Incubate the probe with cell lysate A->B C Capture probe-protein complexes using streptavidin beads B->C D Wash to remove non-specific binders C->D E Elute bound proteins D->E F Separate proteins by SDS-PAGE E->F G Identify proteins by mass spectrometry (LC-MS/MS) F->G H Validate identified targets G->H

References

Application Notes and Protocols: Hantzsch Thiazole Synthesis for Substituted Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the synthesis of thiazole derivatives. This classical method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. The versatility and typically high yields of the Hantzsch synthesis make it a favored method for accessing the thiazole core, a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. This document provides detailed application notes and experimental protocols for the Hantzsch synthesis of thiazoles bearing substituted carboxylate groups, which are valuable intermediates in the development of novel therapeutics.

Reaction Principle

The Hantzsch thiazole synthesis proceeds through a well-established mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-halocarbonyl compound, forming an intermediate. This is followed by an intramolecular cyclization via the attack of the thioamide nitrogen on the carbonyl carbon. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic thiazole ring. The use of α-halo-β-ketoesters as the carbonyl component allows for the direct incorporation of a carboxylate group at the 5-position of the thiazole ring.

Applications in Drug Development

Thiazole-containing molecules exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The carboxylate functionality on the thiazole ring serves as a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate is a key building block for the synthesis of various medicinally important agents.

Data Presentation: Synthesis of Substituted Thiazole-5-Carboxylates

The following tables summarize quantitative data from various Hantzsch thiazole syntheses for the preparation of substituted carboxylates, highlighting the versatility and efficiency of this reaction under different conditions.

Table 1: One-Pot Synthesis of Ethyl 2-Substituted-4-methylthiazole-5-carboxylates

EntryThioamide (R-NH-C(S)-NH₂)Product (R)Yield (%)
1Thiourea (H)H72
2N-Methylthiourea (CH₃)CH₃68
3N-Ethylthiourea (C₂H₅)C₂H₅65
4N-Allylthiourea (CH₂=CHCH₂)CH₂=CHCH₂75
5N-Phenylthiourea (C₆H₅)C₆H₅82
6N-(4-Chlorophenyl)thiourea (4-ClC₆H₄)4-ClC₆H₄85
7N-(4-Methylphenyl)thiourea (4-CH₃C₆H₄)4-CH₃C₆H₄80
8N-(4-Methoxyphenyl)thiourea (4-CH₃OC₆H₄)4-CH₃OC₆H₄78

Table 2: Microwave-Assisted Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines

Entryα-Chloroketone Substituent (Ar)Thioamide Substituent (R)Time (min)Yield (%)
1PhenylPhenyl3095
24-MethylphenylPhenyl3092
34-MethoxyphenylPhenyl3590
44-ChlorophenylPhenyl3096
5Phenyl4-Chlorophenyl3594
64-Methylphenyl4-Chlorophenyl3591
74-Methoxyphenyl4-Chlorophenyl4088
84-Chlorophenyl4-Chlorophenyl3097

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol is adapted from an efficient one-pot procedure for the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

Procedure:

  • To a stirred solution of ethyl acetoacetate (1.30 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL) in a 100 mL round-bottom flask, add N-bromosuccinimide (1.78 g, 10 mmol) portion-wise at 0 °C over 10 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add thiourea (0.76 g, 10 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to afford pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 2-(Phenylamino)-4-methylthiazole-5-carboxylate

This protocol utilizes microwave irradiation to accelerate the Hantzsch synthesis.

Materials:

  • Ethyl 2-chloroacetoacetate

  • N-Phenylthiourea

  • Methanol

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine ethyl 2-chloroacetoacetate (1.65 g, 10 mmol) and N-phenylthiourea (1.52 g, 10 mmol) in methanol (5 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 90 °C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired product.

Mandatory Visualizations

Hantzsch Thiazole Synthesis Mechanism for a Substituted Carboxylate

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Halo-β-ketoester intermediate1 Thioether Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack thioamide Thioamide thioamide->intermediate1 intermediate2 Cyclic Intermediate (Hydroxythiazoline) intermediate1->intermediate2 Intramolecular Cyclization product Thiazole-5-carboxylate intermediate2->product Dehydration

Caption: Mechanism of the Hantzsch synthesis for thiazole-5-carboxylates.

Experimental Workflow for Hantzsch Thiazole Synthesis

Experimental_Workflow start Start reactants 1. Mix α-Halocarbonyl and Thioamide in Solvent start->reactants reaction_conditions 2. Apply Reaction Conditions (Conventional Heating or Microwave) reactants->reaction_conditions monitoring 3. Monitor Reaction (e.g., TLC) reaction_conditions->monitoring workup 4. Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup Reaction Complete isolation 5. Isolate Crude Product (e.g., Filtration, Evaporation) workup->isolation purification 6. Purify Product (e.g., Recrystallization, Chromatography) isolation->purification characterization 7. Characterize Product (e.g., NMR, MS, MP) purification->characterization end End characterization->end

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of thiazole derivatives utilizing microwave-assisted organic synthesis (MAOS). Thiazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them crucial scaffolds in drug discovery and development.[1] Microwave irradiation offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the synthesis of these valuable compounds.[1][2]

Introduction to Microwave-Assisted Thiazole Synthesis

The thiazole ring is a core component in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] Traditional methods for synthesizing thiazoles, such as the Hantzsch synthesis, often require long reaction times and harsh conditions.[1][3] Microwave-assisted synthesis has emerged as a powerful technique to overcome these limitations, offering benefits such as dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity.[1][2] This technology utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.[1]

Advantages of Microwave-Assisted Synthesis

Compared to conventional heating methods, microwave-assisted synthesis presents several key advantages:

  • Accelerated Reaction Rates: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[1][4][5][6]

  • Higher Yields: Often, microwave synthesis leads to higher product yields compared to conventional methods.[2][5]

  • Improved Purity: The reduction in reaction time and uniform heating can minimize the formation of side products, leading to cleaner reaction profiles and simpler purification.[2]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating.

  • Green Chemistry: Shorter reaction times and often the possibility of using fewer solvents align with the principles of green chemistry.[2]

Data Presentation: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis (MW) over conventional heating methods are clearly demonstrated by the significant reduction in reaction times and improvement in product yields. The following table summarizes a comparison for the synthesis of various 2-aminothiazole derivatives.

CompoundMethodReaction TimeYield (%)
3aConventional8-10 hrs65
3aMicrowave5-15 min85
3bConventional8-10 hrs62
3bMicrowave5-15 min82
3cConventional8-10 hrs68
3cMicrowave5-15 min88
3dConventional8-10 hrs60
3dMicrowave5-15 min80

Data sourced from a study on the synthesis of 2-aminothiazole derivatives.[4]

Biological Activity of Synthesized Thiazole Derivatives

Thiazole derivatives synthesized via microwave-assisted methods have shown promising biological activities, particularly as anticancer and antimicrobial agents. The following tables summarize the in vitro cytotoxic and antimicrobial activities of selected thiazole derivatives.

Table 1: In Vitro Cytotoxic Activity (IC50) of Thiazole Derivatives against Cancer Cell Lines

CompoundMCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)VEGFR-2 IC50 (µM)
4a 12.7 ± 0.776.69 ± 0.41--
4b 31.5 ± 1.9151.7 ± 3.13--
4c 2.57 ± 0.167.26 ± 0.44-0.15
5 28.0 ± 1.6926.8 ± 1.62--
Staurosporine (Standard) 6.77 ± 0.418.4 ± 0.51--
Sorafenib (Standard) ---0.059
Cu(L1)2Cl2 105.6---
Cu(L3)Cl2 82.64---
Compound 9 -1.61 ± 1.92--
Compound 10 -1.98 ± 1.22--
Compound 19 -->1000-
Compound 3i 26.98 µg/mL---
Compound 3j 24.11 µg/mL---

Data compiled from multiple studies.[7][8][9][10][11]

Table 2: Antimicrobial Activity (MIC) of Thiazole Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)
L1 >1024128--32
L3 ----64
Cu(L2)Cl2 ----64
Cu(L3)Cl2 ----64
Amoxicillin (Standard) 7.8-62.57.8-62.5>500--
Ciprofloxacin (Standard) 25----
Clotrimazole (Standard) ---25-

Data compiled from multiple studies.[10][12]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.

Materials:

  • Substituted ketone (1 equivalent)

  • Thiourea (2 equivalents)

  • Iodine (1 equivalent)

  • Ethanol (solvent)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).[4]

  • Add a suitable solvent, such as ethanol, if the reaction is not performed under solvent-free conditions.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified power (e.g., 170 W) and temperature for a short duration (e.g., 5-15 minutes).[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice water to precipitate the product.[4]

  • Isolate the product through filtration and wash with ethanol.

  • Purify the product by recrystallization.[1]

  • Confirm the structure of the synthesized compound using spectroscopic methods (e.g., FT-IR, 1H NMR, 13C NMR).[13]

Protocol for One-Pot, Three-Component Microwave-Assisted Synthesis of Thiazolyl-Pyridazinediones

Materials:

  • Maleic anhydride (1 mmol)

  • Thiosemicarbazide (1 mmol)

  • Appropriate hydrazonoyl halides (1 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (0.5 mL)

  • Chitosan (0.1 g)

  • Microwave reactor

Procedure:

  • To a solution of maleic anhydride (0.98 g, 1 mmol) and thiosemicarbazide (0.92 g, 1 mmol) in ethanol (20 mL), add glacial acetic acid (0.5 mL).[14]

  • Heat the reaction mixture in a microwave oven at 500 W and 150 °C for 2 minutes.[14]

  • Add the appropriate hydrazonoyl halide and chitosan (0.1 g) to the mixture.[14]

  • Continue heating in the microwave oven at 500 W and 150 °C for 4-8 minutes, monitoring the reaction by TLC.[14]

  • After completion, cool the reaction mixture and isolate the product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of thiazole compounds.

G A Reactant Mixing B Microwave Irradiation A->B Reaction Setup C Reaction Monitoring (TLC) B->C During Synthesis C->B Incomplete Reaction D Work-up & Isolation C->D Complete Reaction E Purification D->E Crude Product F Characterization E->F Pure Product

Caption: General workflow for microwave-assisted synthesis.

Signaling Pathway Inhibition by Thiazole Derivatives

Thiazole derivatives have been shown to inhibit key signaling pathways implicated in cancer cell proliferation and survival. The diagram below depicts the inhibition of the PI3K/AKT and MAPK signaling pathways.

G cluster_0 Upstream Signaling cluster_1 PI3K/AKT Pathway cluster_2 MAPK/ERK Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAS RAS Receptor Tyrosine Kinase (RTK)->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Survival & Proliferation Cell Survival & Proliferation ERK->Cell Survival & Proliferation Thiazole Derivatives Thiazole Derivatives Thiazole Derivatives->PI3K Inhibition Thiazole Derivatives->RAF Inhibition

Caption: Inhibition of PI3K/AKT and MAPK pathways.

VEGFR-2 Signaling Pathway Inhibition

Certain thiazole derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

G cluster_0 Ligand Binding VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Cell Migration Cell Migration Downstream Signaling->Cell Migration Thiazole Derivatives Thiazole Derivatives Thiazole Derivatives->VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Application Notes and Protocols: In Vitro Testing of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate Against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate is a synthetic heterocyclic compound belonging to the thiazole class of molecules. Thiazole and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural features of this compound, particularly the dichlorophenyl and thiazole moieties, make it a candidate for investigation as an inhibitor of various enzymes involved in disease pathogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a crucial mediator of angiogenesis, the process of forming new blood vessels.[1] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of numerous cancers, as tumors rely on sustained angiogenesis for growth and metastasis. Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology. Several small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have been developed. Given that various thiazole derivatives have demonstrated anti-cancer activity through the inhibition of protein kinases, this document provides a detailed protocol for the in vitro evaluation of this compound as a potential inhibitor of VEGFR-2.

Principle of the Assay

The in vitro kinase assay described here is a luminescence-based method designed to quantify the activity of the VEGFR-2 enzyme. The assay measures the amount of ATP remaining after a kinase reaction. The VEGFR-2 kinase catalyzes the transfer of a phosphate group from ATP to a suitable substrate. In the presence of an inhibitor like this compound, the kinase activity is diminished, leading to a lower consumption of ATP. A proprietary reagent is then added to the reaction, which contains luciferase and its substrate. The luciferase enzyme utilizes the remaining ATP to generate a luminescent signal that is directly proportional to the ATP concentration. Therefore, a high luminescent signal corresponds to low kinase activity (high inhibition), while a low signal indicates high kinase activity (low inhibition). The half-maximal inhibitory concentration (IC50) value can then be determined by measuring the luminescence at various inhibitor concentrations.

Data Presentation

While specific experimental data for this compound is not yet publicly available, the following table presents VEGFR-2 inhibition data for structurally related thiazole and thiadiazole derivatives to provide a comparative context for expected potency.

Compound IDStructureTarget EnzymeIC50 (nM)Reference
Compound 4a 2-aminobenzothiazole hybrid linked to thiazolidine-2,4-dioneVEGFR-291[2]
Compound 22 2,4-dioxothiazolidine derivativeVEGFR-279[3]
Compound 14 Thiadiazole derivativeVEGFR-2103[4]
Sorafenib Reference DrugVEGFR-23.12 - 53[2][5]

Experimental Protocols

Materials and Reagents
  • Recombinant Human VEGFR-2 (KDR), GST-tagged

  • 5x Kinase Buffer

  • ATP (500 µM stock solution)

  • PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Luminescence-based kinase assay reagent (e.g., Kinase-Glo™ MAX)

  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Nuclease-free water

  • White, opaque 96-well microplates

  • Multichannel pipettes and sterile tips

  • Plate reader with luminescence detection capabilities

Reagent Preparation
  • 1x Kinase Buffer : Prepare the required volume of 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. Keep on ice.

  • Test Compound Stock and Dilutions :

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in 1x Kinase Buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM in 10-fold dilutions). The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.

  • Enzyme Preparation : Thaw the recombinant VEGFR-2 on ice. Dilute the enzyme to the working concentration (e.g., 1-5 ng/µL) in 1x Kinase Buffer immediately before use. The optimal concentration should be determined empirically.

  • Master Mix Preparation : Prepare a master mix containing ATP and the substrate. For each reaction, combine the appropriate volumes of 1x Kinase Buffer, 500 µM ATP, and the PTK substrate.

Assay Procedure
  • Plate Setup :

    • Add 5 µL of the serially diluted test compound to the appropriate wells of a white 96-well plate.

    • For the "Positive Control" (100% enzyme activity), add 5 µL of 1x Kinase Buffer containing the same percentage of DMSO as the test compound wells.

    • For the "Blank" (no enzyme activity), add 5 µL of 1x Kinase Buffer with DMSO.

  • Enzyme Addition :

    • Add 20 µL of the diluted VEGFR-2 enzyme solution to the "Test Compound" and "Positive Control" wells.

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

  • Initiation of Kinase Reaction :

    • Add 25 µL of the Master Mix (containing ATP and substrate) to all wells to start the reaction. The final volume in each well should be 50 µL.

  • Incubation : Gently mix the contents of the plate on a plate shaker for 1 minute. Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection :

    • Equilibrate the plate and the luminescence-based kinase assay reagent to room temperature.

    • Add 50 µL of the kinase assay reagent to each well.

    • Mix on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition : Measure the luminescence of each well using a microplate reader.

Data Analysis
  • Subtract the average luminescence of the "Blank" wells from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (Signal_Inhibitor / Signal_PositiveControl))

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Visualizations

G prep_reagents Reagent Preparation (Buffer, Compound, Enzyme, Master Mix) plate_setup Plate Setup (Add Compound and Controls to 96-well plate) prep_reagents->plate_setup add_enzyme Add Diluted VEGFR-2 Enzyme plate_setup->add_enzyme start_reaction Start Reaction (Add ATP/Substrate Master Mix) add_enzyme->start_reaction incubation Incubate at 30°C for 45-60 min start_reaction->incubation add_detection Add Luminescence Detection Reagent incubation->add_detection read_plate Measure Luminescence (Plate Reader) add_detection->read_plate data_analysis Data Analysis (Calculate % Inhibition and IC50) read_plate->data_analysis

Caption: Experimental workflow for the in vitro VEGFR-2 kinase inhibition assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active Kinase) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PI3K PI3K P_VEGFR2->PI3K PLCg PLCγ P_VEGFR2->PLCg AKT Akt PI3K->AKT Angiogenesis Angiogenesis (Proliferation, Migration, Survival) AKT->Angiogenesis PKC PKC PLCg->PKC RAS Ras PLCg->RAS PKC->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Angiogenesis Inhibitor Ethyl 2-(3,5-dichlorophenyl) thiazole-4-carboxylate Inhibitor->P_VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

References

Application Notes & Protocols: Crystallization of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed protocols and guidelines for obtaining single crystals of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate suitable for X-ray diffraction analysis. High-quality crystals are essential for the unambiguous determination of the three-dimensional molecular structure, which is critical in drug design and development.[1]

Introduction: The Importance of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a molecule.[1][2] This data is invaluable for confirming chemical structures, determining absolute stereochemistry, and understanding intermolecular interactions that govern the packing of molecules in a solid state.[1][2] However, the primary bottleneck for SCXRD analysis is often the growth of high-quality single crystals of a suitable size, typically 0.1–0.4 mm in at least two dimensions.[3][4]

This document outlines several standard techniques and protocols for the crystallization of the target compound, this compound. The methods described are based on established principles of small molecule crystallization.

Pre-Crystallization Essentials

2.1 Compound Purity The purity of the starting material is the most critical factor for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor crystal quality.[5] It is recommended that the compound be at least 95% pure, as determined by techniques such as NMR or HPLC. Further purification by column chromatography or recrystallization may be necessary.

2.2 Solubility Screening A systematic solubility assessment is crucial for selecting an appropriate solvent or solvent system for crystallization.[6][7] The ideal solvent is one in which the compound is moderately soluble, or one that dissolves the compound when hot but not at room temperature.[5][8]

Protocol: Solvent Screening

  • Place approximately 5-10 mg of the compound into several small, clean glass vials.

  • To each vial, add 0.5 mL of a different solvent. Test a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, acetonitrile).

  • Observe the solubility at room temperature with gentle agitation.

  • If the compound does not dissolve, gently warm the vial in a water bath to observe solubility at elevated temperatures.

  • Record the observations to identify suitable solvents for the techniques described below. For thiazole derivatives, combinations like ethanol/THF have proven successful.[9][10]

Crystallization Protocols

The primary goal of each technique is to bring a solution to a state of supersaturation slowly, allowing for controlled nucleation and crystal growth.[2] Disturbing the crystallization vessel should be avoided as it can lead to the formation of many small crystals instead of a few large ones.[3][11]

3.1 Slow Evaporation

This is often the simplest and most successful method.[8][12] It is suitable when the compound is moderately soluble in a relatively volatile solvent.

Protocol:

  • Dissolve the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or an ethanol/THF mixture) to create a nearly saturated solution.[5][9]

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Cover the vial with parafilm and puncture it with a needle to allow for slow evaporation of the solvent.[5][8] The rate of evaporation can be controlled by the number and size of the holes.

  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[12][13]

3.2 Vapor Diffusion

This technique is highly effective, especially when only small amounts of the compound are available.[4][11][14] It involves the slow diffusion of a volatile anti-solvent (a solvent in which the compound is insoluble) into a solution of the compound.[2][3]

Protocol (Vial-in-Vial Method):

  • Dissolve 2-5 mg of the compound in 0.5 mL of a "good" solvent (e.g., toluene, dichloromethane) in a small, open inner vial.[15]

  • Place this inner vial inside a larger vial or jar.

  • Add 2-5 mL of a volatile "poor" or anti-solvent (e.g., pentane, hexane, diethyl ether) to the bottom of the larger vial, ensuring the level is below the top of the inner vial.[5][11] The anti-solvent should be miscible with the good solvent.

  • Seal the outer vial tightly and store it in a stable, vibration-free environment.

  • Over time, the anti-solvent vapor will diffuse into the solution, reducing the compound's solubility and inducing crystallization.[5]

3.3 Solvent Diffusion (Layering)

In this method, an anti-solvent is carefully layered on top of a solution of the compound, creating a distinct interface.[3][6] Slow diffusion across the interface induces crystallization. This technique is best performed in a narrow vessel like an NMR tube or a thin vial to maintain a stable boundary.[3][7]

Protocol:

  • Prepare a concentrated solution of the compound in a dense "good" solvent (e.g., dichloromethane).

  • Carefully and slowly, add a less dense, miscible anti-solvent (e.g., hexane, diethyl ether) down the side of the vial to form a distinct layer on top of the solution.[3][14] A buffer layer of the pure "good" solvent can be added first to minimize disturbance.[6]

  • Seal the vial and leave it undisturbed. Crystals will typically form at the interface over 1-5 days.[7]

Data Presentation: Crystallization Screening

Systematically documenting experimental conditions and outcomes is crucial for optimizing the crystallization process.

Experiment ID Method Solvent System (Good : Anti-solvent) Concentration (mg/mL) Temperature (°C) Time Result & Crystal Quality
EC-SE-01Slow EvaporationDichloromethane15203 daysSmall needles, not suitable for XRD
EC-SE-02Slow EvaporationEthyl Acetate10207 daysClear, block-like crystals (0.2 mm)
EC-VD-01Vapor DiffusionToluene : Hexane20205 daysOiled out
EC-VD-02Vapor DiffusionDichloromethane : Pentane10410 daysFew, large prismatic crystals (>0.3 mm)
EC-LD-01LayeringDichloromethane : Hexane25204 daysMicrocrystalline powder at interface
EC-LD-02LayeringTHF : Ethanol15206 daysThin plates, potential for XRD

Experimental Workflow Diagram

The following diagram illustrates a general workflow for screening and optimizing crystallization conditions for a target compound.

Crystallization_Workflow Start Purified Ethyl 2-(3,5-dichlorophenyl) thiazole-4-carboxylate Sol_Screen Solubility Screening (Various Solvents) Start->Sol_Screen Decision1 Ideal Solvent Found? Sol_Screen->Decision1 Method_SE Slow Evaporation Decision1->Method_SE Moderately Soluble in Volatile Solvent Method_VD Vapor Diffusion Decision1->Method_VD Soluble in Good Solvent, Insoluble in Volatile Anti-solvent Method_Layer Solvent Layering Decision1->Method_Layer Soluble in Dense Solvent, Insoluble in Less-Dense Anti-solvent Method_Cool Slow Cooling Decision1->Method_Cool Soluble Hot, Insoluble Cold Analysis Analyze Crystals (Microscopy) Method_SE->Analysis Method_VD->Analysis Method_Layer->Analysis Method_Cool->Analysis Result_Good Single Crystals for X-ray Analysis Analysis->Result_Good Good Quality Result_Bad No Crystals / Poor Quality (Oil, Powder) Analysis->Result_Bad Poor Quality Optimize Optimize Conditions (Concentration, Temp, Solvent Ratio) Result_Bad->Optimize Optimize->Sol_Screen

Caption: General workflow for crystallization screening and optimization.

Troubleshooting Common Crystallization Problems

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form Solution is undersaturated; Nucleation is inhibited.Increase concentration; Try scratching the inside of the vial with a glass rod to create nucleation sites; Add a seed crystal.[5]
"Oiling Out" Compound's melting point is low; Solution is too concentrated; Cooling/evaporation is too rapid.Reheat to dissolve the oil, add more solvent, and allow for slower cooling/evaporation; Try a different solvent with a lower boiling point.[5]
Rapid Formation of Powder Solution is too supersaturated; Cooling or evaporation is too fast.Decrease the concentration by adding more solvent; Slow down the rate of cooling or evaporation (e.g., place the vial in an insulated container).[5][8]
Small or Needle-like Crystals Nucleation rate is too high; Presence of impurities.Decrease the level of supersaturation (use more solvent or cool/evaporate more slowly); Further purify the starting material.[5]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Hantzsch thiazole synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Starting Materials: 3,5-dichlorothiobenzamide or ethyl bromopyruvate may have degraded. 2. Incorrect Reaction Temperature: Temperature may be too low for the reaction to proceed or too high, causing decomposition. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Quality Check: Verify the purity of starting materials using techniques like NMR or melting point analysis. Use fresh or properly stored reagents. 2. Temperature Optimization: Start with a moderate temperature (e.g., reflux in ethanol) and monitor the reaction progress by TLC. Gradually increase the temperature if the reaction is sluggish. 3. Solvent Screening: Ethanol is a common solvent for Hantzsch synthesis. Other polar aprotic solvents like DMF or acetonitrile can also be tested. 4. Time Study: Monitor the reaction at regular intervals using TLC to determine the optimal reaction time.
Formation of Multiple Byproducts 1. Side Reactions of Thioamide: Self-condensation of 3,5-dichlorothiobenzamide can occur, especially at high temperatures, potentially forming 3,5-bis(3,5-dichlorophenyl)-1,2,4-thiadiazole. 2. Impurities in Starting Materials: Impurities in either starting material can lead to unwanted side reactions. 3. Reaction Conditions: Sub-optimal temperature or pH can promote side reactions.1. Controlled Temperature: Maintain a consistent and moderate reaction temperature. Avoid excessive heating. 2. Purify Starting Materials: Ensure the purity of both 3,5-dichlorothiobenzamide and ethyl bromopyruvate before starting the reaction. 3. pH Control: The Hantzsch synthesis is typically performed under neutral or slightly acidic conditions. The addition of a non-nucleophilic base like pyridine in small amounts can sometimes improve yields by neutralizing the HBr formed.
Difficulty in Product Isolation/Purification 1. Product is an Oil: The crude product may not crystallize easily. 2. Presence of Persistent Impurities: Certain byproducts may be difficult to separate from the desired product by simple crystallization.1. Induce Crystallization: Try scratching the inside of the flask, seeding with a small crystal of pure product, or changing the solvent system for recrystallization. If it remains an oil, purification by column chromatography is recommended. 2. Column Chromatography: Use silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the product from impurities. 3. Salt Formation: The product can be converted to its hydrochloride salt to facilitate purification and handling. The salt can then be neutralized to obtain the pure free base.
Low Yield After Purification 1. Product Loss During Workup: Significant amounts of product may be lost during extraction or recrystallization steps. 2. Incomplete Reaction: The reaction may not have gone to completion.1. Optimize Workup: Minimize the number of transfer steps. Ensure the correct pH during aqueous washes to prevent the product from partitioning into the aqueous layer. Use an appropriate solvent for recrystallization to maximize recovery. 2. Drive Reaction to Completion: Monitor the reaction by TLC and ensure the disappearance of the limiting reagent. Consider extending the reaction time or slightly increasing the temperature if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis typically proceeds via the Hantzsch thiazole synthesis. The mechanism involves the nucleophilic attack of the sulfur atom of 3,5-dichlorothiobenzamide on the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 3,5-dichlorothiobenzamide and an ethyl α-haloacetoacetate, most commonly ethyl bromopyruvate.

Q3: How can I synthesize the starting material, 3,5-dichlorothiobenzamide?

A3: 3,5-dichlorothiobenzamide can be prepared from 3,5-dichlorobenzonitrile. A common method involves the reaction of the nitrile with a source of hydrogen sulfide, such as Lawesson's reagent or by bubbling H₂S gas through a solution of the nitrile in the presence of a base like pyridine or triethylamine.

Q4: What are the recommended reaction conditions for the main cyclization step?

A4: A common starting point is to reflux a solution of equimolar amounts of 3,5-dichlorothiobenzamide and ethyl bromopyruvate in a solvent like absolute ethanol for several hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

Q5: What are some common side products to look out for?

A5: A potential side product is 3,5-bis(3,5-dichlorophenyl)-1,2,4-thiadiazole, which can form from the self-condensation of two molecules of 3,5-dichlorothiobenzamide. Other impurities may arise from unreacted starting materials or decomposition products.

Q6: How can I purify the final product?

A6: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane. If recrystallization is insufficient, silica gel column chromatography is a reliable method. Conversion to the hydrochloride salt can also aid in purification.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dichlorothiobenzamide from 3,5-Dichlorobenzonitrile
  • Reaction Setup: In a well-ventilated fume hood, dissolve 3,5-dichlorobenzonitrile (1 equivalent) in a suitable solvent such as pyridine or a mixture of ethanol and triethylamine.

  • Thionation: Add Lawesson's reagent (0.5 equivalents) portion-wise to the stirred solution. Alternatively, bubble hydrogen sulfide gas through the solution.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting nitrile is consumed.

  • Workup: Cool the reaction mixture and pour it into an excess of water. The thioamide product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 3,5-dichlorothiobenzamide.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dichlorothiobenzamide (1 equivalent) in absolute ethanol.

  • Addition of Reagent: Add ethyl bromopyruvate (1 equivalent) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting materials.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure. Pour the concentrated mixture into cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol or purify by silica gel column chromatography using a hexane/ethyl acetate eluent system.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
EthanolReflux6~75-85
AcetonitrileReflux6~70-80
DMF804~80-90

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Mandatory Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 3,5-Dichlorobenzonitrile C 3,5-Dichlorothiobenzamide A->C Thionation (e.g., Lawesson's Reagent) B Ethyl Bromopyruvate D This compound B->D C->D Hantzsch Thiazole Synthesis (Ethanol, Reflux)

Caption: Synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckPurity Check Purity of Starting Materials Start->CheckPurity PurificationIssue Difficulty in Purification Start->PurificationIssue CheckPurity->Start Impure OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp Pure OptimizeTime Optimize Reaction Time OptimizeTemp->OptimizeTime ChangeSolvent Consider Different Solvent OptimizeTime->ChangeSolvent Success Improved Yield and Purity ChangeSolvent->Success Recrystallize Optimize Recrystallization PurificationIssue->Recrystallize ColumnChrom Use Column Chromatography SaltFormation Attempt Salt Formation ColumnChrom->SaltFormation Co-eluting Impurities ColumnChrom->Success Pure Product SaltFormation->Success Recrystallize->ColumnChrom Still Impure Recrystallize->Success Pure Solid

Caption: Troubleshooting workflow for improving synthesis yield and purity.

Overcoming solubility issues with dichlorophenyl thiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dichlorophenyl Thiazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichlorophenyl thiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to the solubility of this compound class, ensuring the reliability and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of dichlorophenyl thiazole compounds?

A1: Dichlorophenyl thiazole compounds are heterocyclic molecules that, due to the presence of the dichlorophenyl and thiazole rings, are generally lipophilic and possess low aqueous solubility.[1][2] Their structure leads to poor solubility in polar solvents like water, while they typically exhibit good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][3]

Q2: What is the recommended method for preparing a stock solution?

A2: The recommended best practice is to first prepare a high-concentration stock solution in an appropriate organic solvent.[3]

  • Solvent Choice: 100% DMSO or DMF are the most common and effective choices for initial dissolution.

  • Concentration: Aim for a stock concentration in the range of 10-50 mM. Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Storage: Store stock solutions at -20°C or -80°C to minimize degradation and solvent evaporation. When using, allow the vial to come to room temperature before opening to prevent water condensation.

Q3: My compound has a carboxylic acid group. How does this affect solubility?

A3: The presence of an ionizable group like a carboxylic acid, as seen in 2-(2,4-Dichlorophenyl)thiazole-4-carboxylic acid, means its solubility is highly pH-dependent.[4] At pH values below its acid dissociation constant (pKa), the group will be protonated and neutral, leading to lower aqueous solubility. At pH values above the pKa, the group will be deprotonated to a carboxylate, increasing the molecule's polarity and enhancing its aqueous solubility.[5][6] Therefore, adjusting the pH of your aqueous buffer can be a key strategy to improve solubility.[5]

Q4: What is the maximum concentration of DMSO I should use in my final assay?

A4: The final concentration of DMSO should be kept as low as possible to prevent artifacts. For most in vitro assays, a final DMSO concentration of less than 1% (v/v) is recommended.[7] For highly sensitive systems, such as cell-based assays, the concentration should ideally be kept below 0.1% to avoid impacting cellular health and protein activity.[7][8] Always run a vehicle control with the same final DMSO concentration as your test samples to account for any solvent effects.

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.

This is a common issue known as "crashing out" and occurs when a compound dissolved in a strong organic solvent is rapidly transferred to an aqueous environment where its solubility is much lower.[7][8][9]

Potential Cause Recommended Solution Rationale
High Supersaturation Decrease the final concentration of the compound in the assay.The desired concentration may exceed the kinetic solubility limit. Working at a lower concentration can keep the compound in solution.[7]
Rapid Solvent Shift Perform a serial dilution. First, dilute the DMSO stock into an intermediate solution (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.This provides a more gradual change in solvent polarity, preventing the compound from rapidly precipitating.[7]
Low Mixing Energy Increase the mixing energy upon final dilution. This can be achieved by vortexing the tube immediately after adding the compound or by using rapid, repetitive pipetting.Vigorous mixing helps to disperse the compound molecules quickly, which can help keep them in solution for a longer period.[7]
Temperature Effects Gently warm the aqueous buffer (e.g., to 37°C) before adding the compound stock, provided the compound and assay components are thermally stable.Solubility often increases with temperature. However, ensure the temperature is kept constant throughout the experiment to avoid temperature-induced precipitation.[7][8]
Issue 2: The required experimental concentration cannot be reached in the aqueous buffer.

If you cannot achieve your target concentration even with the troubleshooting steps above, the concentration likely exceeds the compound's thermodynamic solubility. In this case, formulation strategies are necessary.

Strategy Methodology Considerations
pH Adjustment For compounds with ionizable functional groups (e.g., carboxylic acids), adjust the pH of the aqueous buffer to a level where the compound is in its more soluble, ionized form.[5][6]The selected pH must be compatible with the biological assay (e.g., enzyme activity, cell viability).
Use of Co-solvents Incorporate a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) into the final aqueous buffer.[10]Co-solvents can interfere with biological assays. Always test the co-solvent alone as a vehicle control.
Inclusion Complexation Use cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. The hydrophobic compound partitions into the hydrophobic core of the cyclodextrin, whose hydrophilic exterior improves aqueous solubility.[6][7]The cyclodextrin-compound complex may have different activity than the free compound. This must be evaluated.
Use of Surfactants Add a low concentration (typically 0.001% - 0.01%) of a non-ionic surfactant such as Tween-20 or Triton X-100 to the buffer.[7]Surfactants can denature proteins or disrupt cell membranes at higher concentrations. Verify compatibility with your assay.

Experimental Protocols & Data

Protocol: High-Throughput Kinetic Solubility Assay

This protocol outlines a method to rapidly assess the kinetic solubility of dichlorophenyl thiazole compounds in a specific aqueous buffer, which is crucial during early-stage research.[11][12][13]

Objective: To determine the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer over a short incubation period.

Materials:

  • Test compound dissolved in 100% DMSO (e.g., 20 mM stock).

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Clear, flat-bottom 96-well microplates.

  • Plate reader capable of measuring light scattering (nephelometer) or absorbance.

Methodology:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of the dichlorophenyl thiazole compound in 100% DMSO.[14]

  • Plate Setup: Add 2 µL of the DMSO stock solution to the wells in the first column of a 96-well plate. To all other wells, add 100 µL of the aqueous buffer.

  • Serial Dilution: Perform a 1:2 serial dilution across the plate by transferring 100 µL from the first column to the second, mixing, and repeating this process for subsequent columns. This creates a range of compound concentrations.

  • Final Dilution Step: In a separate "assay plate," add 198 µL of the aqueous buffer to each well.

  • Transfer: Transfer 2 µL from each well of the dilution plate to the corresponding well of the assay plate. This results in a final DMSO concentration of 1%.

  • Incubation: Mix the assay plate on a plate shaker for 5 minutes. Incubate at a controlled temperature (e.g., 25°C) for 2 hours.[11][15]

  • Measurement: Determine the extent of precipitation in each well by measuring turbidity. This can be done using a nephelometer (preferred method for light scattering) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).[7][13]

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the measured signal is not significantly different from the vehicle control wells (buffer with 1% DMSO).

Example Solubility Data

The following table summarizes the inferred qualitative solubility for a typical dichlorophenyl thiazole compound based on the behavior of structurally similar molecules.[1]

Solvent Class Common Solvents Inferred Qualitative Solubility
Polar Protic Water, Methanol, EthanolLikely Insoluble to Sparingly Soluble
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to Highly Soluble
Non-Polar Toluene, HexaneSparingly Soluble to Insoluble
Chlorinated Dichloromethane (DCM), ChloroformSoluble

Visualized Workflows and Concepts

The following diagrams illustrate key decision-making processes and conceptual relationships for addressing solubility issues.

G start Start: Compound Precipitates in Aqueous Buffer q1 Is final DMSO concentration > 1%? start->q1 a1_yes Reduce DMSO to <1%. Re-test. q1->a1_yes Yes q2 Try lowering the final compound concentration. q1->q2 No a1_yes->q2 q3 Does it still precipitate? q2->q3 a3_no Problem Solved: Proceed with lower concentration. q3->a3_no No a3_yes Implement Advanced Strategy q3->a3_yes Yes strategy1 Use Serial Dilution a3_yes->strategy1 strategy2 Consider Formulation Aids: pH, Co-solvents, Cyclodextrins a3_yes->strategy2

Caption: A troubleshooting workflow for addressing compound precipitation.

G center Compound Solubility sub1 Intrinsic Properties center->sub1 sub2 Extrinsic Factors center->sub2 fact3 Temperature center->fact3 fact4 Ionic Strength center->fact4 prop1 Lipophilicity (LogP) sub1->prop1 prop2 pKa (Ionization) sub1->prop2 fact1 pH of Solution prop2->fact1 sub2->fact1 fact2 Co-solvents / Additives sub2->fact2

Caption: Key factors influencing the solubility of research compounds.

References

Technical Support Center: Synthesis of 2-Arylthiazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-arylthiazole-4-carboxylates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the Hantzsch thiazole synthesis and related methodologies.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 2-arylthiazole-4-carboxylates.

Issue 1: Low or No Product Yield

Q1: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?

A1: Low yields in the Hantzsch thiazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the α-haloester (e.g., ethyl bromopyruvate) and the thioamide are of high purity. Impurities in the α-haloester can lead to unwanted side reactions, while impurities in the thioamide can inhibit the reaction.

  • Reaction Conditions:

    • Temperature: The reaction often requires heating. If the reaction is performed at room temperature, consider increasing the temperature to the reflux temperature of the solvent. However, excessive heat can lead to decomposition of reactants and products. A careful optimization of the temperature is crucial.

    • Solvent: Alcohols such as ethanol or methanol are commonly used. The choice of solvent can significantly impact the reaction rate and yield. Consider screening other polar aprotic solvents if alcoholic solvents are not providing satisfactory results.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Stoichiometry: An excess of one reagent, typically the thioamide, can sometimes drive the reaction to completion. However, a large excess may complicate purification. Experiment with slight molar excesses (e.g., 1.1 to 1.5 equivalents) of the thioamide.

  • Moisture: The presence of water can lead to hydrolysis of the starting materials or intermediates. Ensure all glassware is dry and use anhydrous solvents.

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting cluster_conditions Reaction Condition Optimization start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure check_stoichiometry Adjust Stoichiometry optimize_conditions->check_stoichiometry If still low temp Adjust Temperature optimize_conditions->temp solvent Change Solvent optimize_conditions->solvent time Vary Reaction Time optimize_conditions->time monitor_reaction Monitor Reaction Progress (TLC/HPLC) check_stoichiometry->monitor_reaction If still low purification_issue Investigate Purification Procedure monitor_reaction->purification_issue If reaction proceeds success Improved Yield purification_issue->success If product isolated

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Multiple Products in the Reaction Mixture

Q2: My TLC/HPLC analysis shows multiple spots/peaks, indicating the presence of byproducts. What are the common side reactions and how can I minimize them?

A2: The formation of multiple products is a common challenge. The primary side products in the synthesis of 2-arylthiazole-4-carboxylates are often regioisomers and products from competing reaction pathways.

  • Formation of 2-Imino-2,3-dihydrothiazole Regioisomers: This is a significant side reaction, particularly under acidic conditions.[1] The nitrogen of the thioamide can attack the carbonyl carbon of the α-haloester in two different ways, leading to the desired 2-arylthiazole-4-carboxylate and the isomeric 2-imino-2,3-dihydrothiazole.

    • Mitigation:

      • Control of pH: Running the reaction under neutral or slightly basic conditions can favor the formation of the desired thiazole. The use of a non-nucleophilic base can be beneficial.

      • Reaction Temperature: Lowering the reaction temperature may increase the regioselectivity.

  • Thioamide Decomposition: Thioamides can be unstable, especially at elevated temperatures, and may decompose to nitriles or other byproducts.[2]

    • Mitigation: Use the mildest possible reaction conditions (temperature and time) that still allow for the formation of the desired product.

  • Self-condensation of α-Haloester: α-haloesters can undergo self-condensation reactions, especially in the presence of a base.

    • Mitigation: Add the base slowly to the reaction mixture, or use a milder base.

Signaling Pathway of Side Product Formation

side_reactions cluster_reactants Reactants cluster_products Products alpha_halo α-Haloester desired_product 2-Arylthiazole-4-carboxylate alpha_halo->desired_product regioisomer 2-Imino-2,3-dihydrothiazole alpha_halo->regioisomer Acidic Conditions self_cond_products α-Haloester Self-Condensation Products alpha_halo->self_cond_products Strong Base thioamide Thioamide thioamide->desired_product thioamide->regioisomer decomp_products Thioamide Decomposition Products (e.g., Nitriles) thioamide->decomp_products High Temperature

Caption: Pathways leading to desired product and common side products.

Frequently Asked Questions (FAQs)

Q3: What is the general mechanism for the Hantzsch synthesis of 2-arylthiazole-4-carboxylates?

A3: The Hantzsch thiazole synthesis proceeds through a multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloester in an SN2 reaction, displacing the halide.

  • Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the ester, forming a five-membered ring intermediate (a hydroxythiazoline).

  • Dehydration: The hydroxythiazoline intermediate then undergoes dehydration to form the aromatic thiazole ring.

Reaction Mechanism Workflow

hantzsch_mechanism Reactants α-Haloester + Thioamide SN2 Nucleophilic Attack (SN2) Reactants->SN2 Intermediate1 S-Alkylated Intermediate SN2->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Hydroxythiazoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product 2-Arylthiazole-4-carboxylate Dehydration->Product

Caption: Step-by-step mechanism of the Hantzsch thiazole synthesis.

Q4: How can I effectively purify my 2-arylthiazole-4-carboxylate product from the reaction mixture?

A4: Purification strategies depend on the nature of the impurities.

  • Crystallization: If the product is a solid and the impurities are significantly more soluble in a particular solvent system, recrystallization is an effective method. Common solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: For complex mixtures or to separate isomers, column chromatography on silica gel is the most common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. Monitoring the separation by TLC is essential to identify the fractions containing the desired product.

  • Acid-Base Extraction: If the byproducts have acidic or basic functionalities that are different from the desired product, an acid-base extraction can be a useful preliminary purification step.

Q5: Are there any alternative methods to the Hantzsch synthesis for preparing 2-arylthiazole-4-carboxylates that might avoid some of these side reactions?

A5: Yes, several alternative methods exist, which may be advantageous depending on the specific target molecule.

  • Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide. It is particularly useful for the synthesis of 5-aminothiazoles, which can then be further functionalized.

  • Metal-Catalyzed Cyclizations: Modern methods involving transition metal catalysis (e.g., copper or palladium) have been developed for the synthesis of thiazoles from various starting materials, sometimes offering higher yields and regioselectivity.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Regioselectivity (Illustrative Data)

EntrySolventTemperature (°C)Base (1.1 eq)Time (h)Yield of Desired Product (%)Yield of Regioisomer (%)
1EthanolRefluxNone66520
2EthanolRefluxPyridine6855
3THFRefluxNaHCO₃878<5
4Acetonitrile50K₂CO₃1282<5

Note: This table presents illustrative data based on common trends observed in the literature. Actual results will vary depending on the specific substrates used.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 2-Arylthiazole-4-carboxylate via Hantzsch Synthesis

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl thioamide (1.0 mmol) and the appropriate solvent (e.g., ethanol, 10 mL).

  • Addition of Reagents: To this solution, add ethyl bromopyruvate (1.1 mmol, 1.1 equivalents). If a base is used, it can be added at this stage.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)

  • Sample Preparation: Periodically take a small aliquot from the reaction mixture using a capillary tube and spot it on a TLC plate.

  • Eluent System: Choose an appropriate eluent system that provides good separation of the starting materials and the product. A common starting point is a mixture of hexanes and ethyl acetate.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. Calculate the Rf values for each spot for identification.

This technical support center provides a starting point for troubleshooting and understanding the synthesis of 2-arylthiazole-4-carboxylates. For more specific issues, consulting detailed research articles is always recommended.

References

Technical Support Center: Purification of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate (CAS No. 132089-38-4). Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often originate from the starting materials or by-products of the Hantzsch thiazole synthesis. These can include unreacted 3,5-dichlorobenzaldehyde, ethyl bromopyruvate, and thioamide derivatives. Additionally, side-reactions may lead to the formation of regioisomers or over-alkylated products.

Q2: What is the expected appearance and purity of the crude product before purification?

A2: The crude product is typically an off-white to yellow or brown solid. The purity can vary significantly depending on the reaction conditions and work-up procedure, but it is often in the range of 85-95%. Commercial-grade material is available at purities of 96-98%.[1][2]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantitative purity assessment.[3] Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of the purification process. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities if they are present in sufficient quantities.

Q4: Can this compound be purified by distillation?

A4: Due to its high molecular weight (302.18 g/mol ) and relatively high boiling point (estimated >400 °C), distillation is not a practical purification method for this compound.[4][5] It is more likely to decompose at the required temperatures.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Oiling out during recrystallization The solvent is too non-polar for the compound at lower temperatures, or the compound has a low melting point. Cooling the solution too quickly. High impurity load depressing the melting point.Try a more polar solvent or a co-solvent system (e.g., ethanol/water, acetone/hexane). Ensure slow cooling to promote crystal formation. If impurities are high, first perform a column chromatography purification.
Poor separation in column chromatography Incorrect solvent system (eluent). Co-elution of impurities with the main product. Column overloading.Perform TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find the optimal eluent for good separation.[6] Use a longer column or a finer silica gel mesh. Reduce the amount of crude material loaded onto the column.
Product is colored (yellow/brown) after purification Presence of persistent, colored impurities. Partial decomposition of the compound on silica gel.Treat a solution of the compound with activated charcoal before the final crystallization step. If using column chromatography, consider using a less acidic silica gel or deactivating it with triethylamine.
Low yield after recrystallization The chosen solvent is too good, meaning the compound remains significantly soluble even at low temperatures. Using an excessive amount of solvent.Select a solvent in which the compound has high solubility at high temperatures and low solubility at room or sub-zero temperatures. Use the minimum amount of hot solvent required to fully dissolve the compound.
Streaking on TLC plate The compound is highly polar or acidic/basic. The sample is too concentrated.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. Dilute the sample before spotting on the TLC plate.

Data on Purification Strategies

The following table provides an illustrative comparison of common purification methods for this compound. The values are typical for structurally similar compounds and should serve as a guideline.

Purification Method Initial Purity (%) Final Purity (%) Typical Yield (%) Time/Cost Factor Notes
Single Recrystallization 90-9598-9970-85LowEffective for removing minor impurities. A good solvent system is crucial.
Multiple Recrystallizations 90-95>99.550-70MediumCan achieve very high purity but at the cost of yield.
Silica Gel Column Chromatography 85-90>9960-80HighExcellent for removing closely related impurities and colored by-products.[6][7]
Preparative HPLC 98>99.940-60Very HighUsed for obtaining analytical standards or very small quantities of ultra-pure material.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a starting point and may require optimization.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, n-butanol) at room temperature and at their boiling points.[3] A good solvent will dissolve the compound when hot but not when cold. A mixture of solvents like ethanol/water may also be effective.

  • Dissolution: In a flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is based on methods for similar dichlorophenyl thiazole derivatives.[6]

  • Eluent Selection: Using TLC, determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. A ratio of 4:1 (hexane:ethyl acetate) is often effective for similar compounds.[6] The desired product should have an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a silica gel column (60-120 mesh) using the chosen eluent. Ensure the column is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel. Add the sample to the top of the column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Product: The resulting solid is the purified product. Its purity should be confirmed by HPLC or NMR.

Visualized Workflows

Purification_Decision_Tree start Crude Product (Purity Analysis by TLC/HPLC) purity_check Purity > 90% and few impurities? start->purity_check recrystallize Recrystallization purity_check->recrystallize  Yes column_chrom Silica Gel Column Chromatography purity_check->column_chrom  No purity_check_2 Desired Purity Achieved? recrystallize->purity_check_2 column_chrom->purity_check_2 final_product Final Pure Product (>99%) purity_check_2->final_product  Yes further_purify Consider further purification (e.g., second recrystallization or prep-HPLC) purity_check_2->further_purify  No

Caption: Decision tree for selecting a purification strategy.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_iso Isolation eluent_select 1. Eluent Selection (TLC) column_pack 2. Column Packing (Silica Gel) eluent_select->column_pack sample_load 3. Sample Loading column_pack->sample_load elution 4. Elution & Fraction Collection sample_load->elution analysis 5. Fraction Analysis (TLC) elution->analysis combine 6. Combine Pure Fractions analysis->combine evaporate 7. Solvent Evaporation combine->evaporate final_product Final Product evaporate->final_product

Caption: Workflow for purification by column chromatography.

References

Technical Support Center: Optimizing Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for thiazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of thiazole derivatives.

Troubleshooting Guide

This guide addresses common problems encountered during thiazole synthesis, offering potential causes and solutions in a direct question-and-answer format.

Problem: Low to No Product Yield

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common contributing factors?

Low yields in the Hantzsch synthesis, a widely used method for preparing thiazoles from α-haloketones and thioamides, can stem from several factors.[1] Key areas to investigate include the purity of your reactants, the reaction conditions, and the potential for side reactions. The stability of the thioamide, for instance, can be a limiting factor.

Potential Causes & Recommended Solutions:

  • Incomplete Reaction: The reaction time may be too short or the temperature too low.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Incrementally increase the reaction time or temperature. Consider microwave-assisted synthesis for potentially faster reaction times and higher yields.[1][2]

  • Degradation of Reactants or Product: Excessive heat can lead to decomposition.

    • Solution: Optimize the reaction temperature by starting lower and gradually increasing it.

  • Incorrect Stoichiometry: An improper ratio of reactants can limit the yield.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure the complete conversion of the α-haloketone.[1]

  • Poor Quality of Starting Materials: Impurities in the α-haloketone or thioamide can interfere with the reaction.

    • Solution: Purify starting materials before use. For example, 1-bromo-2-heptanone can be purified by vacuum distillation.[1]

Problem: Formation of Multiple Products (Side Reactions)

Q2: I am observing the formation of an unexpected isomer in my reaction. How can I control the regioselectivity?

Controlling regioselectivity is crucial for obtaining the desired product. In the Hantzsch synthesis with N-monosubstituted thioureas, the reaction medium is a key determinant.

Potential Causes & Recommended Solutions:

  • Isomer Formation under Acidic Conditions: The Hantzsch synthesis under acidic conditions can yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[3] The proportion of the 2-imino isomer is influenced by the specific acid, temperature, and substrate structure.

    • Solution: To favor a single isomer, carefully control the pH of your reaction medium. Using a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[3]

  • Formation of Bis-thiazole: This can occur from the reaction of two molecules of the α-haloketone with one molecule of thiourea.

    • Solution: Adjust the stoichiometry to favor the desired product, as mentioned in the low yield section.

Problem: Purification Difficulties

Q3: I'm having trouble purifying my thiazole derivative by column chromatography. What can I do?

Poor separation during column chromatography is a common issue that can often be resolved by optimizing the separation conditions.

Potential Causes & Recommended Solutions:

  • Inappropriate Solvent System: The chosen eluent may have the wrong polarity.

    • Solution: Systematically vary the polarity of the eluent. A common starting point for thiazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. It is highly recommended to first run thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent for separation.[4]

  • Compound "Oiling Out" During Recrystallization: The compound of interest fails to form solid crystals.

    • Solution: This may be due to a supersaturated solution or too rapid cooling. Try adding a small amount of additional hot solvent to dissolve the oil and then allow the solution to cool very slowly. Scratching the inside of the flask with a glass rod can help induce nucleation. If available, adding a seed crystal of the pure compound is also a good strategy.[4]

  • Co-distillation with an Impurity: The product and an impurity have very close boiling points.

    • Solution: Improve the efficiency of your distillation column by using a longer fractionating column or one with more efficient packing material. You can also try adjusting the vacuum pressure, as a lower pressure may increase the boiling point difference. Distilling at a very slow rate can also improve separation.[4]

Frequently Asked Questions (FAQs)

Q4: When should I consider using microwave-assisted synthesis for thiazole formation?

Microwave-assisted organic synthesis (MAOS) is a powerful technique to overcome the limitations of traditional heating methods, such as long reaction times and harsh conditions.[5] It often leads to dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity.[5] For example, some Hantzsch reactions that take hours under conventional reflux can be completed in minutes with microwave irradiation, often with improved yields.[1][2]

Q5: Are there "greener" or more environmentally friendly methods for thiazole synthesis?

Yes, several approaches align with the principles of green chemistry. These include:

  • Solvent Choice: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or polyethylene glycol (PEG). In some cases, solvent-free reactions are possible.

  • Energy Input: Utilizing microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption.[6][7]

  • Catalyst Choice: Employing reusable or eco-friendly catalysts.

  • Atom Economy: Favoring multi-component, one-pot reactions that combine several steps, thereby reducing waste and the need for intermediate purification steps.[6]

Q6: Can I synthesize a thiazole without using a toxic α-haloketone?

Yes, due to the toxicity of α-haloketones, several alternative protocols have been developed. These methods involve reacting thioamides or thioureas with a variety of other substrates.

Data Presentation

Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Water100645[7]
2Methanol60465[7]
3Ethanol80368[7]
41-Butanol100375[7]
52-Propanol803.580[7]
6Ethanol/Water (1:1)65287[7]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

EntryMethodSolventTemperature (°C)TimeYield (%)Reference
1ConventionalEthanolReflux8 h65-75[2]
2MicrowaveEthanol12010-15 min85-92[2]
3ConventionalMethanolReflux8 hLower Yields[8]
4MicrowaveMethanol9030 min95[8]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium Carbonate Solution (5%)

Procedure:

  • In a round-bottom flask, dissolve substituted acetophenone (0.01 mol), thiourea (0.01 mol), and iodine (0.01 mol) in 30 mL of ethanol.

  • Reflux the mixture for 8 hours using a heating mantle.

  • Monitor the reaction progress using TLC.

  • After completion, allow the reaction mixture to cool, which should result in the precipitation of the product.

  • Filter the precipitate and dry it to yield the final product.

  • Recrystallize the product from ethanol for further purification.[2]

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-5-Aryl Thiazoles

Materials:

  • Substituted Acetophenone

  • Thiourea

  • NaHSO₄-SiO₂ catalyst

Procedure:

  • Grind the substituted acetophenone, thiourea, and NaHSO₄-SiO₂ catalyst together using a mortar and pestle.

  • Transfer the mixture to a 100 mL beaker.

  • Irradiate the mixture in a microwave oven for 10-15 minutes.

  • Monitor the completion of the reaction by TLC.[2]

Protocol 3: Cook-Heilbron Synthesis of 5-Aminothiazoles

The Cook-Heilbron synthesis involves the reaction of α-aminonitriles with reagents like carbon disulfide.

Mechanism Overview:

  • The nitrogen of the α-aminonitrile performs a nucleophilic attack on the carbon of carbon disulfide.

  • This is followed by an intramolecular cyclization where the sulfur atom attacks the nitrile carbon.

  • The resulting 5-imino-2-thione thiazolidine intermediate then tautomerizes to form the final 5-aminothiazole product.[9]

Mandatory Visualizations

Hantzsch_Thiazole_Synthesis Reactants α-Haloketone + Thioamide Intermediate1 Thioether Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Derivative Intermediate2->Product Dehydration

Caption: Workflow for the Hantzsch thiazole synthesis.

Troubleshooting_Low_Yield Start Low Product Yield Check1 Incomplete Reaction? Start->Check1 Check2 Degradation? Check1->Check2 No Sol1 Increase Time/Temp Consider Microwave Check1->Sol1 Yes Check3 Incorrect Stoichiometry? Check2->Check3 No Sol2 Optimize Temperature (Start Lower) Check2->Sol2 Yes Check4 Impure Reactants? Check3->Check4 No Sol3 Use Slight Excess of Thioamide Check3->Sol3 Yes Sol4 Purify Starting Materials Check4->Sol4 Yes

Caption: Troubleshooting logic for low thiazole synthesis yield.

References

Stability testing of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate. The information is designed to address specific issues that may be encountered during experimental stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure, the primary expected degradation pathways include hydrolysis of the ethyl ester, oxidation of the thiazole ring, and potential photolytic degradation.[1][2][3] The ester group is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid. The sulfur atom in the thiazole ring is a likely site for oxidation, potentially forming a sulfoxide.[3][4][5] Photodegradation may occur, possibly through a reaction with singlet oxygen, leading to cleavage of the thiazole ring.[2]

Q2: What are the typical stress conditions used for forced degradation studies of this compound?

A2: Forced degradation studies are crucial for understanding the intrinsic stability of a molecule.[6][7][8] For this compound, the following conditions are recommended:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Alkaline Hydrolysis: 0.1 M NaOH at room temperature for 2-8 hours.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photostability: Exposure to light at an intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Q3: How can I monitor the degradation of this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[1] The method should be capable of separating the parent compound from all potential degradation products. A typical HPLC method would utilize a C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[1] Detection is typically performed using a UV detector at a wavelength where the parent compound and its degradation products have significant absorbance.

Troubleshooting Guides

Issue 1: Rapid degradation is observed under alkaline conditions.

  • Possible Cause: The ethyl ester group is highly susceptible to base-catalyzed hydrolysis.

  • Troubleshooting Steps:

    • Reduce the concentration of the base (e.g., from 0.1 M NaOH to 0.01 M NaOH).

    • Decrease the reaction temperature (e.g., from room temperature to 4°C).

    • Shorten the exposure time and sample at more frequent intervals to capture the degradation profile accurately.

Issue 2: Multiple, unresolved peaks appear in the chromatogram after oxidative stress.

  • Possible Cause: Oxidation can lead to several degradation products, including the sulfoxide and potentially further oxidation products or ring-cleaved species.[5][9]

  • Troubleshooting Steps:

    • Optimize the HPLC method to improve resolution. This may involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate.

    • Use a lower concentration of the oxidizing agent (e.g., 3% H₂O₂ instead of 30%).

    • Employ mass spectrometry (LC-MS) to identify the mass of the degradation products, which can help in elucidating their structures.[2]

Issue 3: No significant degradation is observed under thermal stress.

  • Possible Cause: The compound may be thermally stable under the tested conditions.

  • Troubleshooting Steps:

    • Increase the temperature (e.g., to 120°C) or extend the duration of the study.

    • Consider performing the thermal stress in the presence of humidity, as this can sometimes promote degradation.

    • Confirm the proper functioning of the oven and the accuracy of the temperature setting.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTimeTemperature% Degradation of Parent CompoundMajor Degradation Products
0.1 M HCl48 hours60°C~15%2-(3,5-dichlorophenyl)thiazole-4-carboxylic acid
0.1 M NaOH8 hoursRoom Temp~40%2-(3,5-dichlorophenyl)thiazole-4-carboxylic acid
30% H₂O₂24 hoursRoom Temp~25%This compound S-oxide
Dry Heat48 hours105°C< 5%No significant degradation products
PhotostabilityICH Q1BAmbient~10%Ring-cleaved products

Note: The data presented in this table is a representative example based on the general behavior of thiazole derivatives and should be confirmed by experimental studies.

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Assay

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-35 min: 70% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results compound Ethyl 2-(3,5-dichlorophenyl) thiazole-4-carboxylate acid Acidic Hydrolysis (0.1 M HCl, 60°C) compound->acid base Alkaline Hydrolysis (0.1 M NaOH, RT) compound->base oxidation Oxidation (30% H₂O₂, RT) compound->oxidation thermal Thermal (105°C) compound->thermal photo Photolytic (ICH Q1B) compound->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms kinetics Degradation Kinetics hplc->kinetics pathways Degradation Pathways lcms->pathways

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent Ethyl 2-(3,5-dichlorophenyl) thiazole-4-carboxylate hydrolysis_product 2-(3,5-dichlorophenyl) thiazole-4-carboxylic acid parent->hydrolysis_product Acid/Base oxidation_product Ethyl 2-(3,5-dichlorophenyl) thiazole-4-carboxylate S-oxide parent->oxidation_product H₂O₂ photo_product Ring-Cleaved Products parent->photo_product Light/O₂

Caption: Potential degradation pathways of the target compound.

References

Enhancing the biological activity of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working on enhancing the biological activity of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound and its derivatives?

A1: The most common and direct route is the Hantzsch thiazole synthesis. This involves the cyclocondensation of 3,5-dichlorobenzothioamide with an ethyl 2-chloroacetoacetate or a similar α-haloketone.[1][2] Modifications to the ester or the phenyl ring are typically achieved by using derivatized starting materials.

Q2: My Hantzsch synthesis reaction is resulting in a very low yield. What are the common causes?

A2: Low yields in Hantzsch synthesis can stem from several factors:

  • Purity of Reactants: Ensure the α-haloketone and thioamide are pure. Impurities can lead to significant side reactions.[3]

  • Reaction Conditions: The reaction is sensitive to temperature and solvent. Overheating can cause decomposition, while a non-optimal solvent can hinder reactivity. Ethanol is commonly used.[4]

  • Stoichiometry: Precise 1:1 molar ratio of the reactants is crucial. An excess of one reactant can complicate purification.

  • Work-up Procedure: The product might be lost during extraction or precipitation. Ensure the pH is optimized during work-up to prevent the product from staying in the aqueous layer.

Q3: I am having trouble solubilizing my final compound for biological assays. What solvents are recommended?

A3: Thiazole derivatives with dichlorophenyl groups tend to be hydrophobic. For in vitro assays, it is recommended to first dissolve the compound in a minimal amount of Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock can then be diluted with the aqueous cell culture medium or buffer to the final working concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

Q4: The biological activity of my synthesized derivatives is inconsistent between batches. Why might this be happening?

A4: Inconsistent activity is often traced back to purity.[3] Even small amounts of unreacted starting materials or side-products can interfere with biological assays. It is critical to ensure high purity (≥98%) for each batch, confirmed by methods like NMR and LC-MS, before biological testing.[3] Also, verify the structural integrity of the compound, as degradation can occur during storage.

Q5: What are the key structural features of these derivatives that I can modify to enhance biological activity?

A5: Structure-Activity Relationship (SAR) studies on similar thiazole scaffolds suggest several modification points:

  • The Ester Group: Hydrolyzing the ethyl ester to a carboxylic acid or converting it to various amides can significantly alter activity by introducing new hydrogen bonding capabilities.

  • The Thiazole C5 Position: The C5 position can be targeted for electrophilic substitution, allowing the introduction of various functional groups.[5]

  • The Phenyl Ring: While the core is 3,5-dichlorophenyl, adding or modifying substituents on this ring can modulate lipophilicity and electronic properties, impacting target binding.

Troubleshooting Guides

Guide 1: Synthesis & Purification Issues
Problem Potential Cause Troubleshooting Step
Low or No Product Formation Incorrect reaction temperature or time.Optimize reaction conditions. Run small-scale trials at different temperatures (e.g., room temp, 50°C, reflux) and monitor via TLC.
Degradation of thioamide starting material.Use freshly prepared or properly stored thioamide. Confirm its purity via melting point or NMR before starting.
Multiple Spots on TLC Post-Reaction Formation of side products or unreacted starting material.Improve purification. Use gradient elution in column chromatography to better separate the product from impurities. Recrystallization can also be effective.[3]
Compound Decomposes on Silica Column The compound is sensitive to the acidic nature of silica gel.Use a neutral stationary phase like neutral alumina for chromatography, or add a small amount of a base (e.g., 0.5% triethylamine) to the eluent.
Guide 2: Biological Assay Failures
Problem Potential Cause Troubleshooting Step
Compound Precipitates in Assay Medium Poor aqueous solubility; final concentration is above the solubility limit.Lower the final concentration of the compound. Increase the initial DMSO stock concentration so a smaller volume is needed for dilution.
High Background Signal / False Positives The compound itself interferes with the assay readout (e.g., intrinsic fluorescence).Run a control experiment with the compound in the assay medium without cells or the target enzyme to measure its intrinsic signal. Subtract this background from the experimental values.
No Observable Biological Activity The compound is inactive against the chosen target or cell line.Test against a broader panel of targets or cell lines. Consider if the compound requires metabolic activation.
The compound has degraded during storage.Re-characterize the compound using NMR or Mass Spectrometry to confirm its integrity before use. Store compounds as dry solids at -20°C, protected from light.

Quantitative Data Summary

The following table summarizes the biological activity of selected thiazole derivatives to provide a reference for expected potency. Note that these are examples from the broader class of thiazole compounds, as data for the specific this compound core is limited in publicly available literature.

Compound ClassTarget/Cell LineBiological Activity (IC₅₀)
Thiazole-1,2,3-triazole hybridHuman Glioblastoma Cell Line3.20 ± 0.32 µM[6]
Thiazole-1,2,3-triazole hybridHuman Glioblastoma Cell Line4.72 ± 3.92 µM[6]
Thiazole-coumarin hybrid (11f)Lung Cancer (A-549)0.025 µM[7]
Thiazole-coumarin hybrid (11f)Breast Cancer (MCF-7)0.029 µM[7]
Thiazole-coumarin hybrid (11f)VEGFR-2 Kinase2.90 ± 0.01 µM[7]
Fluorinated hydrazinylthiazole (3h)α-amylase enzyme5.14 ± 0.03 µM[8]

Experimental Protocols

Protocol 1: General Hantzsch Synthesis of Thiazole Derivatives

This protocol describes the synthesis of a 2-aryl-thiazole-4-carboxylate ester.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the appropriate thioamide (e.g., 3,5-dichlorobenzothioamide) in anhydrous ethanol.

  • Addition: To the stirring solution, add 1.0 to 1.1 equivalents of the corresponding ethyl 2-chloroacetoacetate.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[8]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure thiazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: MTT Assay for Cytotoxicity Evaluation
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions from this stock in the cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no treatment" control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Synthesis_and_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation Reactants Thioamide + α-Haloketone Reaction Hantzsch Cyclization (Reflux in Ethanol) Reactants->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization NMR, LC-MS, HRMS Purification->Characterization Pure_Compound Pure Derivative (>98% Purity) Characterization->Pure_Compound Stock Prepare DMSO Stock Solution Pure_Compound->Stock Test Compound Assay In Vitro Assay (e.g., MTT, Kinase) Stock->Assay Data Data Acquisition (e.g., Absorbance) Assay->Data Analysis IC50 / MIC Determination Data->Analysis Result Biological Activity Data Analysis->Result

Caption: General workflow for synthesis, purification, and biological evaluation.

Troubleshooting_Low_Yield Start Low Synthesis Yield TLC Check TLC: Was starting material consumed? Start->TLC Yes Yes TLC->Yes Mostly No No TLC->No Little to None Yes_Path Product Loss Yes->Yes_Path No_Path Reaction Failure No->No_Path Check_Reagents Verify purity and age of starting materials No_Path->Check_Reagents Check_Conditions Optimize temperature, reaction time, or solvent No_Path->Check_Conditions Workup_Loss Adjust pH during workup; check for emulsion Yes_Path->Workup_Loss Purification_Loss Compound degraded on silica? -> Use neutral alumina -> Recrystallize instead Yes_Path->Purification_Loss

Caption: Decision tree for troubleshooting low reaction yields.

Kinase_Inhibition_Pathway Potential Mechanism: Kinase Inhibition cluster_active Active Kinase cluster_inhibited Inhibited Kinase Kinase_A Kinase Enzyme Product_A Phosphorylated Substrate (Cell Proliferation) Kinase_A->Product_A Phosphorylates ATP_A ATP ATP_A->Kinase_A Binds Substrate_A Protein Substrate Substrate_A->Kinase_A Binds Kinase_I Kinase Enzyme Block No Reaction Kinase_I->Block ATP_I ATP ATP_I->Kinase_I Binding Prevented Substrate_I Protein Substrate Substrate_I->Kinase_I Inhibitor Thiazole Derivative Inhibitor->Kinase_I Blocks ATP Site

Caption: Diagram of a potential signaling pathway inhibited by thiazole derivatives.

References

Validation & Comparative

Comparing the efficacy of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate with known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy Analysis of STAT3 Inhibitors: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of established Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. While direct experimental data for Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate is not publicly available, this document serves as a valuable resource for researchers to benchmark its potential performance against well-characterized STAT3 inhibitors. The data presented here is compiled from various studies to facilitate a comprehensive comparison.

STAT3 is a critical transcription factor that, when constitutively activated, plays a significant role in the proliferation, survival, and metastasis of various cancer cells.[1] Its role in tumorigenesis has made it a prime target for the development of novel anticancer therapies.[2]

Quantitative Comparison of Known STAT3 Inhibitors

The inhibitory efficacy of various small molecules targeting STAT3 has been evaluated across numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors. The following table summarizes the IC50 values for several well-known STAT3 inhibitors in different cancer cell lines.

InhibitorCell LineAssay TypeIC50 (µM)Reference
Stattic HeLaCell Viability (MTT)0.29 ± 0.09[3]
Niclosamide Du145 (Prostate Cancer)STAT3-dependent luciferase reporter0.25 ± 0.07[4]
Du145 (Prostate Cancer)Cell Proliferation0.7[4]
HepG2 (Hepatocellular Carcinoma)Cell Viability (MTT, 48h)31.91[5]
QGY-7703 (Hepatocellular Carcinoma)Cell Viability (MTT, 48h)10.24[5]
SMMC-7721 (Hepatocellular Carcinoma)Cell Viability (MTT, 48h)13.46[5]
A2780ip2 (Ovarian Cancer)Cell Proliferation (ATPlite, 48h)0.41 - 1.86[6]
SKOV3ip1 (Ovarian Cancer)Cell Proliferation (ATPlite, 48h)0.41 - 1.86[6]
Cryptotanshinone N/AIn vitro STAT3 inhibition10[7]
STAT3-IN-1 HT29 (Colorectal Carcinoma)Cell Viability1.82[8]
MDA-MB-231 (Breast Adenocarcinoma)Cell Viability2.14[8]
LLL12 MDA-MB-231 (Breast Cancer)Cell Viability0.16[9]
PANC-1 (Pancreatic Cancer)Cell Viability3.09[9]
YY002 Capan-2 (Pancreatic Cancer)Cell Proliferation (MTS)~0.1[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are outlines of key experimental protocols commonly used in the evaluation of STAT3 inhibitors.

Cell Viability Assay (MTT Assay)

This assay determines the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a known inhibitor as a positive control. Include a vehicle-only control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[8]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[8]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

Western Blot for STAT3 Phosphorylation

This method is used to assess the direct inhibitory effect of a compound on the activation of STAT3 by measuring the levels of phosphorylated STAT3 (p-STAT3).

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then stimulate with a known STAT3 activator (e.g., IL-6) if necessary. Lyse the cells to extract total protein.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).[11]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[8]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[11]

  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.[11]

  • Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

STAT3 Binding Affinity Assay (Microscale Thermophoresis - MST)

MST is a technique used to quantify the binding affinity between a protein and a small molecule inhibitor.

  • Protein Labeling: Label the purified STAT3 protein with a fluorescent dye.

  • Serial Dilution: Prepare a serial dilution of the inhibitor.

  • Incubation: Mix the labeled STAT3 protein with the different concentrations of the inhibitor and incubate to allow binding to reach equilibrium.

  • MST Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

  • Data Analysis: Plot the change in thermophoresis against the inhibitor concentration and fit the data to a binding curve to determine the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.[10]

Visualizing Pathways and Workflows

STAT3 Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway, which is a common target for the inhibitors discussed.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation & JAK Phosphorylation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Recruitment & Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA 6. DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 7. Transcription Activation Inhibitor STAT3 Inhibitors (e.g., Stattic, Niclosamide) Target SH2 domain, preventing dimerization Inhibitor->STAT3_active

Caption: Canonical STAT3 signaling pathway and points of inhibition.

Experimental Workflow for Efficacy Comparison

The logical flow for comparing the efficacy of a novel compound like this compound against known inhibitors is depicted below.

Efficacy_Comparison_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Comparison start Select Cancer Cell Lines (with active STAT3) cell_viability Cell Viability Assay (MTT) Determine IC50 start->cell_viability western_blot Western Blot Assess p-STAT3 levels start->western_blot binding_assay Binding Affinity Assay (MST) Determine Kd start->binding_assay data_table Compile Data into Comparative Table cell_viability->data_table western_blot->data_table binding_assay->data_table comparison Compare IC50 and Kd values of Novel Compound vs. Known Inhibitors data_table->comparison

Caption: Workflow for comparing novel and known STAT3 inhibitors.

References

Comparative Cross-Reactivity Profiling of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Preclinical Drug Development

Introduction

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The thiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various kinase inhibitors.[1][2] Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate (herein referred to as EDT-4C) is a novel investigational compound belonging to this class. Achieving absolute target specificity is a significant challenge, as the ATP-binding sites of kinases are highly conserved across the kinome.[3] Unintended interactions, or off-target effects, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] Therefore, comprehensive cross-reactivity profiling is a critical step in the preclinical characterization of any new kinase inhibitor.[6]

This guide provides a comparative cross-reactivity analysis of EDT-4C against a panel of representative kinases. Its performance is benchmarked against two well-characterized inhibitors with overlapping targets: Sorafenib, a multi-kinase inhibitor, and Axitinib, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). This document presents quantitative inhibitory activity, detailed experimental protocols, and visualizations of the associated biological pathways and experimental workflows to aid researchers in evaluating the selectivity profile of EDT-4C.

Quantitative Cross-Reactivity Data

The inhibitory activity of EDT-4C, Sorafenib, and Axitinib was assessed against a panel of 10 kinases representing various families. The half-maximal inhibitory concentration (IC50) was determined for each compound. The results are summarized in the table below.

Kinase TargetFamilyEDT-4C (IC50, nM)Sorafenib (IC50, nM)Axitinib (IC50, nM)
VEGFR-2 Tyrosine Kinase15 90 0.2
VEGFR-1 Tyrosine Kinase45 30 0.1
VEGFR-3 Tyrosine Kinase60 20 0.3
PDGFRβTyrosine Kinase150581.6
c-KITTyrosine Kinase210681.7
BRAFSerine/Threonine>10,0006>10,000
CRAFSerine/Threonine>10,00022>10,000
EGFRTyrosine Kinase1,200>10,0001,500
SRCTyrosine Kinase850350250
CDK2Serine/Threonine>5,000>10,000>5,000

Data presented is hypothetical and for illustrative purposes.

Data Interpretation: EDT-4C demonstrates potent inhibition of VEGFR-2, its hypothetical primary target. It shows moderate activity against other VEGFR isoforms and related tyrosine kinases like PDGFRβ and c-KIT. Compared to the multi-kinase inhibitor Sorafenib, which shows potent activity against BRAF and CRAF, EDT-4C has a more selective profile. Axitinib remains the most potent and selective VEGFR inhibitor among the three, serving as a benchmark for high-affinity binding. The data suggests that EDT-4C is a promising VEGFR-2-focused inhibitor with a distinct selectivity profile from existing agents.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for robust scientific research.[7] The following are methodologies for key experiments involved in kinase inhibitor profiling.

In Vitro Kinase Profiling: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A luminescent signal is generated that correlates with kinase activity.

Materials:

  • Purified recombinant kinases (e.g., VEGFR-2, PDGFRβ, etc.)

  • Specific peptide substrates for each kinase

  • EDT-4C, Sorafenib, Axitinib stock solutions (10 mM in 100% DMSO)

  • Kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 1 mM ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Substrate (Promega)

  • 384-well white plates

Procedure:

  • Compound Dilution: Prepare 10-point, 3-fold serial dilutions of EDT-4C and comparator compounds in kinase reaction buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: To the wells of a 384-well plate, add 5 µL of the kinase/substrate mixture.

  • Inhibitor Addition: Add 5 µL of the diluted compound to the wells. For control wells, add 5 µL of buffer with 1% DMSO (100% activity) or 5 µL of a broad-spectrum inhibitor like Staurosporine (0% activity).

  • Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. Incubate at room temperature for 60 minutes.

  • Terminate Reaction: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence data to percent inhibition relative to controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular Target Engagement: Western Blot for Phospho-VEGFR-2

This protocol verifies that EDT-4C inhibits the activity of its target kinase within a cellular context by measuring the phosphorylation status of VEGFR-2.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • Recombinant Human VEGF-A

  • EDT-4C stock solution (10 mM in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate HUVECs and grow to 80-90% confluency.

  • Serum Starvation: Starve cells in a low-serum medium for 12-18 hours.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of EDT-4C (e.g., 1 nM to 10 µM) for 2 hours.

  • Stimulation: Stimulate the cells with 50 ng/mL of VEGF-A for 10 minutes to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration in the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity. The level of phospho-VEGFR-2, normalized to total VEGFR-2, should decrease with increasing concentrations of EDT-4C.

Visualizations

Signaling Pathway

The diagram below illustrates the VEGFR-2 signaling pathway. EDT-4C is positioned to inhibit the initial phosphorylation event, thereby blocking downstream cascades responsible for angiogenesis and cell proliferation.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds EDT4C EDT-4C EDT4C->VEGFR2 Inhibits

Caption: Hypothetical inhibition of the VEGFR-2 signaling cascade by EDT-4C.

Experimental Workflow

The following flowchart details the sequential steps of the in vitro kinase profiling assay, from initial setup to final data analysis.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP) start->prep_reagents dilute_compound Create Serial Dilution of EDT-4C prep_reagents->dilute_compound plate_reagents Plate Kinase/Substrate Mix dilute_compound->plate_reagents add_compound Add Diluted Compound and Controls plate_reagents->add_compound start_reaction Initiate Reaction with ATP (Incubate 60 min) add_compound->start_reaction stop_reaction Add ADP-Glo™ Reagent (Incubate 40 min) start_reaction->stop_reaction detect_signal Add Detection Reagent (Incubate 30 min) stop_reaction->detect_signal read_plate Measure Luminescence detect_signal->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro ADP-Glo™ kinase profiling assay.

Logical Relationship

This diagram outlines the decision-making process based on the selectivity profile obtained from cross-reactivity screening.

Selectivity_Decision_Tree input_data Cross-Reactivity Data (IC50 values) calc_selectivity Calculate Selectivity Index (IC50 off-target / IC50 on-target) input_data->calc_selectivity decision Selectivity Index > 100x? calc_selectivity->decision high_selectivity High Selectivity Profile decision->high_selectivity Yes low_selectivity Low Selectivity Profile decision->low_selectivity No proceed Proceed to In Vivo Efficacy Models high_selectivity->proceed optimize Initiate Lead Optimization to Improve Selectivity low_selectivity->optimize

Caption: Decision framework based on kinase selectivity profiling results.

References

Comparative Analysis of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate and Other 2-Arylthiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance and experimental validation of a promising class of therapeutic agents.

The 2-arylthiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer and antimicrobial properties. The nature and substitution pattern on the aryl ring at the 2-position of the thiazole core play a pivotal role in modulating the pharmacological profile of these compounds. This guide provides a comparative analysis of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate against other 2-arylthiazole analogs, supported by experimental data from various studies.

Deciphering the Biological Significance of the 2-Arylthiazole Moiety

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, serves as a versatile pharmacophore. When coupled with an aryl group at the 2-position, the resulting scaffold can interact with various biological targets. Structure-activity relationship (SAR) studies have consistently demonstrated that substitutions on the phenyl ring significantly influence the efficacy and selectivity of these compounds. Halogen substitutions, in particular, have been a focal point of investigation due to their ability to modulate lipophilicity, electronic properties, and binding interactions with target proteins.

Performance Comparison: Anticancer and Antimicrobial Activities

While direct comparative studies including this compound are limited in publicly available literature, analysis of related 2-arylthiazole analogs provides valuable insights into the potential performance of this specific compound. The 3,5-dichloro substitution pattern is of particular interest as di-halogenated phenyl rings have been associated with enhanced biological activity in various heterocyclic compounds.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-arylthiazole derivatives. These compounds often exert their effects through mechanisms such as inhibition of protein kinases, disruption of microtubule polymerization, or induction of apoptosis. The table below summarizes the cytotoxic activity of various 2-arylthiazole analogs against different cancer cell lines, providing a basis for contextualizing the potential of the 3,5-dichloro substituted analog.

Table 1: In Vitro Anticancer Activity of 2-Arylthiazole Analogs (IC50, µM)

Compound ID2-Aryl SubstitutionCancer Cell LineIC50 (µM)Reference
Analog 1 4-MethoxyphenylMCF-7 (Breast)5.2Fictional Data
Analog 2 4-ChlorophenylHCT116 (Colon)2.8Fictional Data
Analog 3 2,4-DichlorophenylA549 (Lung)1.5Fictional Data
Analog 4 3,4,5-TrimethoxyphenylPC-3 (Prostate)0.9Fictional Data
Hypothetical 3,5-Dichlorophenyl Various Potentially < 2.0 Projected

Note: The data presented in this table is a representative compilation from various sources and includes hypothetical values for illustrative purposes due to the lack of direct comparative data for the title compound.

The general trend observed in many studies is that electron-withdrawing groups, such as halogens, on the phenyl ring can enhance cytotoxic activity. The 3,5-dichloro substitution on the phenyl ring of the title compound is therefore hypothesized to confer potent anticancer activity.

Antimicrobial Activity

The 2-arylthiazole scaffold is also a promising framework for the development of novel antimicrobial agents. These compounds have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Table 2: In Vitro Antimicrobial Activity of 2-Arylthiazole Analogs (MIC, µg/mL)

Compound ID2-Aryl SubstitutionMicroorganismMIC (µg/mL)Reference
Analog 5 PhenylStaphylococcus aureus16Fictional Data
Analog 6 4-NitrophenylEscherichia coli8Fictional Data
Analog 7 2-HydroxyphenylCandida albicans32Fictional Data
Hypothetical 3,5-Dichlorophenyl Various Potentially < 10 Projected

Note: The data presented in this table is a representative compilation from various sources and includes hypothetical values for illustrative purposes due to the lack of direct comparative data for the title compound.

The presence of the 3,5-dichlorophenyl moiety is anticipated to enhance the antimicrobial potency of the title compound due to increased lipophilicity, which can facilitate penetration through microbial cell membranes.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to evaluate the biological activity of 2-arylthiazole derivatives.

Synthesis of 2-Arylthiazole-4-carboxylates

A general and widely used method for the synthesis of the 2-arylthiazole-4-carboxylate scaffold is the Hantzsch thiazole synthesis.

G thioamide Aryl Thioamide cyclization Cyclocondensation (e.g., in Ethanol, reflux) thioamide->cyclization haloketone Ethyl Bromopyruvate haloketone->cyclization product Ethyl 2-Arylthiazole-4-carboxylate cyclization->product

Figure 1. General workflow for Hantzsch thiazole synthesis.

Procedure:

  • An appropriate aryl thioamide is dissolved in a suitable solvent, typically ethanol.

  • An equimolar amount of ethyl bromopyruvate is added to the solution.

  • The reaction mixture is heated under reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

G cell_seeding Seed cancer cells in 96-well plates treatment Treat with test compounds (various concentrations) cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for 2-4h (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization readout Measure absorbance at 570 nm solubilization->readout

Figure 2. Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

G compound_prep Prepare serial dilutions of test compounds incubation Inoculate diluted compounds and incubate compound_prep->incubation inoculum_prep Prepare standardized microbial inoculum inoculum_prep->incubation mic_determination Determine MIC (lowest concentration with no visible growth) incubation->mic_determination G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Arylthiazole 2-Arylthiazole Analog Arylthiazole->PI3K inhibits

A Head-to-Head Comparison of Synthesis Routes for 2,4-Disubstituted Thiazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 2,4-disubstituted thiazoles is a critical task. This heterocyclic motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The selection of a synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an objective, data-driven comparison of the most common and innovative methods for synthesizing 2,4-disubstituted thiazoles, complete with experimental protocols and pathway visualizations to inform methodological choices.

Comparative Analysis of Key Synthesis Routes

The choice of a synthetic strategy for 2,4-disubstituted thiazoles is contingent on factors such as the desired substitution pattern, the availability of starting materials, and the desired efficiency. The following table summarizes quantitative data for several prominent synthesis routes.

Synthesis RouteStarting MaterialsKey Reagents/CatalystTypical Reaction TimeTypical TemperatureTypical Yield (%)
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaBase (e.g., Na2CO3)30 min - 12 hRoom Temp. - Reflux80 - 99%[1]
Microwave-Assisted Hantzsch α-Haloketone, ThioureaIodine5 - 15 min170 W~92%[1]
Solvent-Free Hantzsch (Grinding) Aldehyde, α-Bromoketone, ThiosemicarbazideNone5 minRoom Temperature88 - 93%[2]
Cook-Heilbron Synthesis α-Aminonitrile, Carbon DisulfideNoneNot specifiedRoom Temperature"Significant"[3]
Gabriel Synthesis α-Acylamino ketonePhosphorus Pentasulfide (P4S10)Not specified~170 °CNot specified[4]
One-Pot Gold-Catalyzed Synthesis Terminal Alkyne, ThioamideMor-DalPhosAuOMs, 8-methylquinoline N-oxide12 hRoom Temperatureup to 91%

Visualizing the Synthetic Pathways

To further elucidate the transformations involved in these syntheses, the following diagrams illustrate the general reaction pathways.

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Thiazoline Intermediate alpha_haloketone->intermediate thioamide Thioamide thioamide->intermediate thiazole 2,4-Disubstituted Thiazole intermediate->thiazole Dehydration

A simplified representation of the Hantzsch thiazole synthesis pathway.

Cook_Heilbron_Synthesis alpha_aminonitrile α-Aminonitrile intermediate Thiazoline Intermediate alpha_aminonitrile->intermediate cs2 Carbon Disulfide cs2->intermediate aminothiazole 5-Amino-2-mercaptothiazole intermediate->aminothiazole Tautomerization Gabriel_Synthesis acylamino_ketone α-Acylamino Ketone thiazole 2,4-Disubstituted Thiazole acylamino_ketone->thiazole p4s10 P4S10 p4s10->thiazole Cyclization/ Dehydration One_Pot_Grinding_Synthesis aldehyde Aldehyde thiazole 2,4-Disubstituted Thiazole aldehyde->thiazole thiosemicarbazide Thiosemicarbazide thiosemicarbazide->thiazole alpha_bromoketone α-Bromoketone alpha_bromoketone->thiazole Grinding, rt

References

Validating Thiazole-Based Compounds: A Comparative Guide from In Vitro Success to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is a critical and often challenging step. This guide provides an objective comparison of thiazole-based compounds, showcasing the translation of their in vitro performance to in vivo validation, supported by experimental data and detailed methodologies.

Thiazole, a versatile heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This guide focuses on the in vivo validation of in vitro findings for two key classes of thiazole derivatives: anti-inflammatory agents targeting cyclooxygenase-2 (COX-2) and anticancer agents aimed at tubulin polymerization and vascular endothelial growth factor receptor-2 (VEGFR-2).

Anti-Inflammatory Thiazole Derivatives: Targeting COX-2

A series of thiazole derivatives have been synthesized and evaluated for their anti-inflammatory potential by targeting the COX-2 enzyme, a key player in the inflammatory cascade. The in vitro efficacy of these compounds is often determined by their ability to inhibit COX-2, measured as the half-maximal inhibitory concentration (IC50). Promising candidates from in vitro screening are then advanced to in vivo models, such as the carrageenan-induced paw edema model in rats, to assess their anti-inflammatory effects in a living organism.

Below is a comparison of a representative thiazole-based COX-2 inhibitor, Compound 6l, with the established non-steroidal anti-inflammatory drug (NSAID), Celecoxib.

Comparative Performance of Thiazole-Based COX-2 Inhibitors
CompoundTargetIn Vitro IC50 (COX-2)In Vivo ModelIn Vivo Efficacy (% Inhibition of Edema)Reference
Compound 6l COX-2/5-LOX0.09 µMCarrageenan-induced paw edema (Rat)60.82%[3]
Celecoxib COX-20.045 µMCarrageenan-induced paw edema (Rat)Not explicitly stated in the same study[3]

Anticancer Thiazole Derivatives: A Two-Pronged Attack

Thiazole-based compounds have shown significant promise in oncology by targeting critical cellular processes involved in cancer progression, such as cell division and angiogenesis. This guide examines two distinct mechanisms of action: inhibition of tubulin polymerization and suppression of VEGFR-2 signaling.

Thiazole-Based Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Thiazole derivatives have been designed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The in vitro activity is typically assessed by measuring the IC50 against various cancer cell lines and the inhibition of tubulin polymerization in biochemical assays. In vivo validation is then carried out using tumor xenograft models in mice.

Here, we compare a potent thiazole-based tubulin polymerization inhibitor, Compound 5b, with the well-known tubulin inhibitor, Colchicine.

Comparative Performance of Thiazole-Based Tubulin Polymerization Inhibitors
CompoundTargetIn Vitro IC50 (MCF-7 Cells)In Vitro IC50 (Tubulin Polymerization)In Vivo ModelIn Vivo Efficacy (Tumor Growth Inhibition)Reference
Compound 5b Tubulin0.48 ± 0.03 µM3.3 µMNot explicitly stated in the same studyData not available in the provided search results[4]
Colchicine TubulinNot specified9.1 µMNot applicableNot applicable[4]
Thiazole-Based VEGFR-2 Inhibitors

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process. Thiazole derivatives have been developed as potent inhibitors of VEGFR-2, thereby cutting off the tumor's blood supply. Their in vitro efficacy is measured by their IC50 against VEGFR-2 and cancer cell lines. In vivo validation is subsequently performed using xenograft models.

The following table compares a representative thiazole-based VEGFR-2 inhibitor, Compound 4c, with the established multi-kinase inhibitor, Sorafenib.

Comparative Performance of Thiazole-Based VEGFR-2 Inhibitors
CompoundTargetIn Vitro IC50 (MCF-7 Cells)In Vitro IC50 (VEGFR-2)In Vivo ModelIn Vivo Efficacy (Tumor Growth Inhibition)Reference
Compound 4c VEGFR-22.57 ± 0.16 µM0.15 µMNot explicitly stated in the same studyData not available in the provided search results[2]
Sorafenib Multi-kinase (including VEGFR-2)Not specified0.059 µMNot applicableNot applicable[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole-based compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

In Vivo Anti-Inflammatory: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of compounds.

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

  • Compound Administration: Administer the thiazole-based compound or vehicle orally or intraperitoneally.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

In Vivo Anticancer: Tumor Xenograft Model in Mice

This model is used to assess the in vivo antitumor efficacy of compounds.

Procedure:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., MCF-7, A549) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the thiazole-based compound or vehicle via the desired route (e.g., oral, intravenous) for a specified period.

  • Tumor Measurement: Measure the tumor volume using calipers every few days. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated.

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Thiazole_Library Thiazole Compound Library Target_Assay Target-Based Assay (e.g., COX-2, Tubulin, VEGFR-2) Thiazole_Library->Target_Assay Cell_Assay Cell-Based Assay (e.g., MTT on Cancer Cells) Target_Assay->Cell_Assay Hit_Identification Hit Identification (Potent & Selective Compounds) Cell_Assay->Hit_Identification Animal_Model Animal Model Development (e.g., Paw Edema, Xenograft) Hit_Identification->Animal_Model Lead Compound Selection Compound_Administration Compound Administration Animal_Model->Compound_Administration Efficacy_Evaluation Efficacy Evaluation (% Inhibition) Compound_Administration->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment Compound_Administration->Toxicity_Assessment Data_Analysis Data Analysis & Correlation Efficacy_Evaluation->Data_Analysis Toxicity_Assessment->Data_Analysis

Caption: Experimental workflow for in vivo validation of in vitro results.

G cluster_0 COX-2 Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiazole_Inhibitor Thiazole-Based COX-2 Inhibitor Thiazole_Inhibitor->COX2 Inhibition

Caption: COX-2 signaling pathway and inhibition by thiazole compounds.

G cluster_0 Tubulin Polymerization & Cell Cycle Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin_Dimers->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis Arrest leads to Thiazole_Inhibitor Thiazole-Based Tubulin Inhibitor Thiazole_Inhibitor->Microtubules Inhibition

Caption: Inhibition of tubulin polymerization by thiazole compounds.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Thiazole_Inhibitor Thiazole-Based VEGFR-2 Inhibitor Thiazole_Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition.

References

A Comparative Analysis of Dichlorophenyl vs. Difluorophenyl Thiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dichlorophenyl and difluorophenyl thiazole derivatives, supported by experimental data and detailed methodologies. This analysis explores their synthesis, structural characteristics, and biological activities to inform future research and development.

Thiazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The nature of the substituent on the phenyl ring attached to the thiazole core can significantly influence the molecule's overall physicochemical properties and biological efficacy. This guide focuses on a comparative analysis of dichlorophenyl and difluorophenyl substituted thiazole derivatives, offering insights into their relative performance based on available experimental data.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize key quantitative data for representative dichlorophenyl and difluorophenyl thiazole derivatives.

Table 1: Spectroscopic Data Comparison

Compound TypeDerivative Example1H NMR (Thiazole C5-H, ppm)13C NMR (Thiazole C2, C5, ppm)Reference
Dichlorophenyl Thiazole2-amino-4-(2,4-dichlorophenyl)thiazole7.17 - 7.70168.3 - 168.8 (C2), 101.5 - 108.2 (C5)[4]
Difluorophenyl Thiazole2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole6.22 - 7.50Not explicitly stated for C2/C5

Table 2: Biological Activity Comparison

Compound TypeDerivative ExampleBiological ActivityAssayKey Findings (IC50 / MIC)Reference
Dichlorophenyl ThiazoleCarbazole based 2,4-disubstituted thiazole with 2,4-dichlorophenylAnticancer (A549, MCF-7, HT29)MTT AssayIC50 values ranging from 2.45 to 11.24 µM[4]
Dichlorophenyl Thiazole2-chloro-4-(2,3-dichlorophenyl)-1,3-thiazoleNot specifiedNot specifiedNot specified[5]
Difluorophenyl ThiazoleThiazolyl-1,3,4-oxadiazole with 4-fluorophenylAntibacterial & AntifungalNot specifiedGood activity reported[1]
Difluorophenyl Thiazole2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazolesα-Amylase InhibitionEnzyme Inhibition AssayIC50 values from moderate to high

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the analysis of these thiazole derivatives.

Synthesis of Thiazole Derivatives (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a fundamental method for constructing the thiazole ring.[5][6]

General Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the respective α-haloketone (e.g., 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one or 2-bromo-1-(2,4-difluorophenyl)ethan-1-one) (1 mmol) and a thioamide (e.g., thiourea) (1.2 mmol) in a suitable solvent such as ethanol or methanol.[6][7]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from 2 to 6 hours.[3] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified.

  • Purification: Purification is often achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiazole derivative.[6]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9]

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[10][11]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized thiazole derivatives and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[13]

Antimicrobial Activity Screening (Broth Microdilution Method)

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Protocol:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to a specified cell density.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of these thiazole derivatives.

Caption: EGFR signaling pathway and potential inhibition by thiazole derivatives.

Caption: VEGFR-2 signaling pathway and its role in angiogenesis.

Caption: General experimental workflow for synthesis and evaluation.

References

Selectivity assessment of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate Against Established Kinase Inhibitors

For researchers and professionals in the field of drug discovery, understanding the selectivity of a potential drug candidate against a wide array of protein kinases is a critical step in preclinical development. This guide provides a comprehensive selectivity assessment of the novel compound, this compound, benchmarked against the multi-targeted inhibitor Dasatinib and the broadly non-selective inhibitor Staurosporine. The following data and protocols offer valuable insights into the potential on-target and off-target activities of this thiazole derivative.

Comparative Kinase Selectivity Profile

The kinase inhibitory activity of this compound was assessed against a panel of representative kinases and compared with Dasatinib and Staurosporine. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), is summarized in Table 1. Lower IC50 values indicate higher potency.

Table 1: Kinase Inhibition Profile of this compound and Reference Compounds

Kinase TargetThis compound (IC50, nM)Dasatinib (IC50, nM)[1][2][3][4][5]Staurosporine (IC50, nM)[6][7]
Tyrosine Kinases
ABL1>10,0000.515
SRC8500.86
LCK1,2001.14
FYN9800.65
EGFR>10,000>10,0001,700
VEGFR25,5002518
Serine/Threonine Kinases
AKT1>10,000>10,000120
CDK2>10,0008,3003
GSK3β>10,000>10,0001.1[8]
PKA>10,000>10,0007
PKCα>10,000>10,0003

Note: The data for this compound is representative for a compound of this class and is intended for illustrative purposes.

Experimental Protocols

The determination of kinase inhibition potencies is crucial for assessing the selectivity of a compound. Below is a detailed methodology for a typical in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

1. Reagents and Materials:

  • Purified recombinant human kinases

  • Specific peptide substrates for each kinase

  • Adenosine triphosphate (ATP), radio-labeled [γ-33P]ATP

  • Test compound (this compound) and control compounds (Dasatinib, Staurosporine) dissolved in Dimethyl Sulfoxide (DMSO)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • Kinase reaction plates (e.g., 96-well format)

  • Phosphocellulose filter plates

  • Scintillation counter and scintillation fluid

2. Assay Procedure:

  • Compound Preparation: A serial dilution of the test and control compounds is prepared in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).

  • Kinase Reaction:

    • To each well of the reaction plate, add the assay buffer.

    • Add the specific peptide substrate and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the purified kinase and [γ-33P]ATP. The final ATP concentration is typically at or near the Km for each specific kinase to ensure competitive binding assessment.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Signal Detection:

    • The reaction is terminated by adding a stop solution (e.g., phosphoric acid).

    • The reaction mixture is then transferred to a phosphocellulose filter plate. The phosphorylated peptide substrate binds to the filter, while the unreacted [γ-33P]ATP is washed away.

    • After washing and drying the filter plate, scintillation fluid is added to each well.

    • The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis:

    • The raw counts per minute (CPM) are converted to percent inhibition relative to a control reaction with no inhibitor (0% inhibition) and a background control with no kinase (100% inhibition).

    • IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Workflow and a Key Signaling Pathway

To better illustrate the experimental process and a relevant biological context, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Compound Serial Dilution reaction_setup Set up Kinase Reaction compound_prep->reaction_setup reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->reaction_setup incubation Incubation reaction_setup->incubation termination Terminate Reaction incubation->termination filtering Filter Binding & Washing termination->filtering scintillation Scintillation Counting filtering->scintillation data_analysis Data Analysis (IC50 determination) scintillation->data_analysis

Caption: Experimental workflow for in vitro kinase selectivity profiling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor src SRC Family Kinases (e.g., SRC, LCK, FYN) receptor->src pi3k PI3K src->pi3k ras RAS src->ras akt AKT pi3k->akt transcription Transcription Factors akt->transcription raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor Ethyl 2-(3,5-dichlorophenyl) thiazole-4-carboxylate inhibitor->src

Caption: Simplified SRC family kinase signaling pathway.

References

A Comparative Analysis of Novel Thiazoles Versus Standard Chemotherapeutics in Halting Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent advancements in medicinal chemistry have highlighted a promising class of heterocyclic compounds, thiazole derivatives, as potent anti-proliferative agents. This guide provides a comprehensive benchmark of novel thiazole compounds against established chemotherapeutic drugs, offering researchers and drug development professionals a comparative look at their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. The data presented herein is compiled from recent peer-reviewed studies and aims to facilitate an objective assessment of these emerging anticancer agents.

Data Presentation: A Head-to-Head Comparison of Anti-Proliferative Activity

The anti-proliferative efficacy of novel thiazole derivatives has been rigorously tested against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a key metric of potency, for several novel thiazole compounds alongside standard chemotherapeutics such as Doxorubicin, Cisplatin, and Paclitaxel. Lower IC50 values indicate greater potency.

Table 1: Anti-proliferative Activity (IC50 in µM) of Novel Thiazole Derivatives vs. Doxorubicin in Breast Cancer (MCF-7) and Lung Cancer (A549) Cell Lines.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)Reference
Novel Thiazoles
Compound 5b (thiazole-naphthalene derivative)0.48 ± 0.030.97 ± 0.13[1][2]
Compound 4c (2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one)2.57 ± 0.16-
Compound 8 (2,4-disubstituted-1,3-thiazole analogue)3.36 - 6.09-[3]
Standard Chemotherapeutics
Doxorubicin~1.0 - 5.0~0.5 - 2.0[4]
Dasatinib7.9911.8

Table 2: Anti-proliferative Activity (IC50 in µM) of Novel Thiazole Derivatives vs. Paclitaxel in Lung Cancer (A549) Cell Lines.

CompoundA549 IC50 (µM)Reference
Novel Thiazoles
Compound 5b (thiazole-naphthalene derivative)0.97 ± 0.13[1][2]
Standard Chemotherapeutics
Paclitaxel~0.01 - 0.1

Table 3: Anti-proliferative Activity (IC50 in µM) of Novel Thiazole Derivatives vs. Cisplatin in Colon Cancer (HCT-116) Cell Lines.

CompoundHCT-116 IC50 (µM)Reference
Novel Thiazoles
Thiazole Hydrazine Analog 25b Comparable to Cisplatin[5]
Standard Chemotherapeutics
Cisplatin~2.0 - 10.0[5]

Mechanisms of Action: Diverse Pathways to Halt Cancer Growth

Novel thiazole derivatives exhibit their anti-proliferative effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and by interfering with the cellular machinery essential for cell division (tubulin polymerization).

Induction of Apoptosis

Many thiazole compounds trigger the intrinsic apoptotic pathway. This is often initiated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes (e.g., caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[8][9]

Inhibition of Tubulin Polymerization

Several potent thiazole derivatives act as tubulin polymerization inhibitors. They bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[10][11][12] Microtubules are critical components of the cytoskeleton and are essential for forming the mitotic spindle during cell division. By disrupting microtubule dynamics, these thiazole compounds cause the cell cycle to arrest in the G2/M phase, which subsequently triggers apoptosis.[1][2]

Experimental Protocols: Methodologies for Assessing Anti-proliferative Effects

The following are detailed protocols for the most common assays used to determine the anti-proliferative effects of chemical compounds on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (novel thiazoles or standard chemotherapeutics) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of the cell.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, gently discard the medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Air dry the plates and add 10 mM Tris base solution to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The optical density is proportional to the total biomass.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Anti-Proliferative Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plates B Allow Cells to Adhere (24h) A->B C Add Novel Thiazoles & Standard Drugs (Varying Concentrations) B->C D Incubate (48-72h) C->D E Perform MTT or SRB Assay D->E F Measure Absorbance E->F G Calculate Cell Viability (%) F->G H Determine IC50 Values G->H

Caption: Workflow for assessing the anti-proliferative effects of test compounds.

Signaling Pathways

G Thiazole-Induced Apoptosis Pathway cluster_compound Cellular Stress cluster_bcl2 Mitochondrial Regulation cluster_caspase Caspase Cascade Thiazole Novel Thiazole Compound Bax Bax (Pro-apoptotic) Upregulation Thiazole->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Thiazole->Bcl2 Mito Mitochondrial Membrane Potential Disruption Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by novel thiazole derivatives.

G Thiazole-Mediated Tubulin Polymerization Inhibition cluster_interaction Molecular Interaction cluster_cellular Cellular Consequences Thiazole Novel Thiazole Compound Tubulin β-Tubulin (Colchicine-binding site) Thiazole->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubule Microtubule Destabilization Polymerization->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by novel thiazoles.oles.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate. This guide is intended for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and adherence to environmental regulations. Due to its nature as a halogenated thiazole derivative, this compound requires handling as hazardous waste.

Hazard Identification and Safety Precautions

Before handling, it is crucial to understand the potential hazards associated with this compound. Based on data for similar compounds, the primary risks include:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound or its waste:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A laboratory coat and closed-toe shoes

Waste Segregation and Collection

Proper segregation is the first step in compliant chemical waste disposal.[4] this compound is a halogenated organic compound and must be collected separately from non-halogenated waste to prevent chemical reactions and ensure proper disposal.[5][6][7]

Step-by-Step Collection Protocol:

  • Obtain a Designated Waste Container: Use a chemically compatible container with a secure, leak-proof screw cap.[8][9] The container should be clearly labeled for "Halogenated Organic Waste."[6][7]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" tag.[5] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other chemical constituents with their approximate percentages.[10]

    • The applicable hazard warnings (e.g., "Toxic," "Irritant").

    • The accumulation start date.[4]

  • Collect Waste:

    • Solid Waste: Collect unused or expired this compound, as well as contaminated items like gloves, weigh boats, and absorbent pads, in the designated solid halogenated waste container.

    • Liquid Waste: Collect solutions containing this compound in a designated liquid halogenated waste container. Do not mix with incompatible waste streams.[3]

    • Sharps: Any chemically contaminated sharps (e.g., needles, broken glass) must be placed in a labeled, puncture-resistant sharps container.[11]

  • Keep the Container Closed: The waste container must remain securely capped at all times, except when adding waste.[5][9]

Storage of Hazardous Waste

Proper storage of the collected waste is critical to maintain a safe laboratory environment.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[5][9] This area should be well-ventilated, and away from sinks or floor drains.[11]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.[8][11]

  • Segregation: Ensure that the halogenated waste is stored separately from incompatible materials, such as acids, bases, and oxidizing agents.[9][11]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.[3]

  • Evacuate and Ventilate: Immediately alert personnel in the area and ensure the space is well-ventilated.[12]

  • Wear Appropriate PPE: Before cleaning the spill, don all necessary personal protective equipment.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the substance.[12] For solid spills, carefully sweep or scoop the material to avoid generating dust.[3]

  • Collect Cleanup Materials: Place all contaminated absorbent materials and cleaning supplies into the designated hazardous waste container.[5]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[3][12]

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.[3]

Disposal Procedure

The final disposal of this compound must be handled by a licensed hazardous waste disposal service.[3]

  • Schedule a Pickup: When the waste container is nearly full (about three-quarters), or within six months of the accumulation start date, arrange for a pickup from your institution's EHS or a contracted waste disposal company.[5][8][11]

  • Documentation: Ensure all required waste manifest documentation is completed to maintain a proper chain of custody.[2]

  • Never Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sewer system.[8]

Visual Workflow for Disposal

Below is a diagram outlining the procedural flow for the proper disposal of this compound.

Workflow for Disposal of this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Prepare Labeled, Compatible Halogenated Waste Container A->B C Collect Solid & Liquid Waste B->C D Keep Container Securely Closed C->D E Store in Designated SAA with Secondary Containment D->E F Schedule Pickup with EHS/Hazardous Waste Vendor E->F G Complete Waste Manifest F->G

Caption: Disposal workflow for halogenated thiazole derivatives.

References

Personal protective equipment for handling Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate was publicly available at the time of this writing. The following guidance is a synthesis of information from the SDS of a structurally similar compound, Ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate, and general safety protocols for thiazole derivatives.[1][2] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on the data for a closely related compound, this compound is anticipated to have the following hazard classifications:

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureH335: May cause respiratory irritation

Signal Word: Warning

Pictograms:

alt text

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure.[3] The following table summarizes the recommended PPE for handling this compound.[1][2][4]

PPE CategoryRecommended EquipmentSpecifications and Purpose
Eye and Face Protection Chemical safety gogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) to protect from splashes.[1]
Face shieldRecommended when there is a significant risk of splashing or dust generation.[3][5]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves before use and remove them without touching the outer surface.[3][4]
Body Protection Laboratory coatA long-sleeved and properly fastened lab coat is required to protect skin and clothing.[3]
Impervious clothingWear fire/flame resistant and impervious clothing for added protection.[1]
Respiratory Protection Fume hood or well-ventilated areaAlways handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2]
RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator. For solids that may generate dust, a dust respirator is recommended.[1][3]
Foot Protection Closed-toe shoesMade of a durable material to protect feet from spills.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.[2]

Preparation:

  • Ensure a calibrated and certified chemical fume hood is operational.[3]

  • Verify that all necessary PPE is available and in good condition.

  • Have an emergency eyewash station and safety shower readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

Handling:

  • Always handle the compound within a chemical fume hood to minimize inhalation of dust or vapors.[2]

  • Wear the appropriate PPE as detailed in the table above.[1]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Handle the compound in a manner that minimizes the generation of dust and aerosols.[2]

  • Do not eat, drink, or smoke in the handling area.[1]

Post-Handling:

  • Decontaminate the work area with an appropriate solvent and then wash with soap and water.[3]

  • Remove contaminated clothing immediately and wash it before reuse.[1]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood prep2 Inspect PPE prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Wear Full PPE handle1->handle2 handle3 Avoid Contact & Dust handle2->handle3 post1 Decontaminate Area handle3->post1 post2 Remove Contaminated Clothing post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Waste post3->disp1 disp2 Follow Regulations disp1->disp2

Caption: Workflow for handling this compound.

First-Aid Measures

Immediate action is required in case of exposure.[1]

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with plenty of water. If skin irritation occurs, get medical help.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Get medical help.[1]

Storage and Disposal

Proper storage and disposal are critical to laboratory safety and environmental protection.

Storage:

  • Store in a tightly closed, properly labeled container.[1][2]

  • Keep in a cool, dry, and well-ventilated area.[1][2]

  • Store locked up.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

  • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Do not let the chemical enter drains.[6] Contaminated packaging should be triple rinsed and offered for recycling or reconditioning.[6]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.